Product packaging for Benzoic acid, 3,5-dimercapto-(Cat. No.:CAS No. 102117-39-5)

Benzoic acid, 3,5-dimercapto-

Cat. No.: B3045136
CAS No.: 102117-39-5
M. Wt: 186.3 g/mol
InChI Key: SZYZOUJPUFNQKS-UHFFFAOYSA-N
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Description

Benzoic acid, 3,5-dimercapto- is a useful research compound. Its molecular formula is C7H6O2S2 and its molecular weight is 186.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality Benzoic acid, 3,5-dimercapto- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzoic acid, 3,5-dimercapto- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H6O2S2 B3045136 Benzoic acid, 3,5-dimercapto- CAS No. 102117-39-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

102117-39-5

Molecular Formula

C7H6O2S2

Molecular Weight

186.3 g/mol

IUPAC Name

3,5-bis(sulfanyl)benzoic acid

InChI

InChI=1S/C7H6O2S2/c8-7(9)4-1-5(10)3-6(11)2-4/h1-3,10-11H,(H,8,9)

InChI Key

SZYZOUJPUFNQKS-UHFFFAOYSA-N

SMILES

C1=C(C=C(C=C1S)S)C(=O)O

Canonical SMILES

C1=C(C=C(C=C1S)S)C(=O)O

Origin of Product

United States

Synthetic Methodologies for Benzoic Acid, 3,5 Dimercapto

Classical Synthetic Routes

Classical approaches to the synthesis of 3,5-dimercaptobenzoic acid have traditionally involved multi-step sequences starting from readily available nitroaromatic compounds.

A foundational route to 3,5-dimercaptobenzoic acid begins with 3,5-dinitrobenzoic acid. This starting material can be synthesized by the nitration of benzoic acid using a mixture of fuming nitric acid and concentrated sulfuric acid. chemicalbook.comwikipedia.orgorgsyn.org The reaction can also be performed starting from 3-nitrobenzoic acid, which can lead to yields of approximately 98%. wikipedia.org More advanced methods for the synthesis of 3,5-dinitrobenzoic acid utilize microchannel reactors to enhance safety and efficiency. google.compatsnap.com

The classical Sandmeyer or Leuckart reactions can then be employed. This involves the reduction of the nitro groups to amino groups, forming 3,5-diaminobenzoic acid. This intermediate is then subjected to diazotization, followed by treatment with a sulfur-containing reagent, such as a xanthate or thiourea (B124793), to introduce the thiol functionalities.

Direct thiolation methods offer a more concise route to mercaptobenzoic acids. One such method involves the reaction of halogenated benzoic acids with elemental sulfur in the presence of molten sodium hydroxide (B78521) and potassium hydroxide. jst.go.jp This approach is also applicable for the synthesis of selenoaryl compounds using elemental selenium. jst.go.jp

Another direct approach is the rhodium-catalyzed ortho-selective thiolation of benzoic acids, which utilizes a carboxylate-directing group. rsc.org While this method is effective for introducing a single thiol group, its application for the synthesis of dithiols like 3,5-dimercaptobenzoic acid is less direct. Additionally, copper-catalyzed C-H thiolation of aryl aldehydes using a transient directing group strategy has been developed, offering a pathway to various aryl sulfides. rsc.org

Advanced and Novel Synthetic Strategies

More recent synthetic strategies focus on improving yield, reducing the number of steps, and avoiding harsh reaction conditions.

The Newman-Kwart Rearrangement (NKR) is a powerful tool for the synthesis of thiophenols from phenols and is a key step in a highly efficient, three-step synthesis of 3,5-dimercaptobenzoic acid. rug.nldiva-portal.orgdiva-portal.org This thermal rearrangement converts an O-aryl thiocarbamate into an S-aryl thiocarbamate. acs.org

The synthesis typically begins with a 3,5-disubstituted phenol, which is first converted to an O-aryl dimethylthiocarbamate. This intermediate then undergoes the high-temperature NKR to yield the corresponding S-aryl dimethylthiocarbamate, which is subsequently hydrolyzed to the desired dithiol. rug.nl This rearrangement is a critical step for positioning the sulfur atoms for the final hydrolysis. An electrochemically catalyzed version of the NKR has also been studied, which can proceed at room temperature, offering a milder alternative to the conventional high-temperature thermal process. acs.org

A prevalent and well-documented multi-step synthesis of 3,5-dimercaptobenzoic acid utilizes protected thiol intermediates to manage the reactivity of the thiol groups. nih.gov This method often starts from methyl 3,5-dihydroxybenzoate (B8624769).

The key steps in this synthesis are:

Thiocarbamoylation: The hydroxyl groups of methyl 3,5-dihydroxybenzoate are reacted with dimethylthiocarbamoyl chloride in the presence of a base like 1,4-diazabicyclo[2.2.2]octane (DABCO) to form 3,5-bis(dimethylthiocarbamoyloxy)benzoic acid methyl ester. nih.gov

Thermal Rearrangement (NKR): The thiocarbamate undergoes a thermal Newman-Kwart rearrangement in a high-boiling solvent like diphenyl ether at temperatures between 230-240°C. This step converts the thiocarbamate to 3,5-bis(dimethylcarbamoylsulfanyl)benzoic acid methyl ester. nih.gov

Hydrolysis: The resulting ester is then hydrolyzed using a strong base, such as potassium hydroxide in diethylene glycol, followed by acidification to yield 3,5-dimercaptobenzoic acid. nih.gov It is crucial to perform all post-hydrolysis steps under an inert atmosphere to prevent the oxidation of the thiol groups.

To facilitate use in applications like solid-phase peptide synthesis, the thiol groups can be protected, for instance, by reacting 3,5-dimercaptobenzoic acid with triphenylmethyl chloride to form 3,5-bis(tritylthio)benzoic acid. rug.nlnih.gov

Table 1: Key Intermediates in the Synthesis of 3,5-Dimercaptobenzoic Acid

Compound NameMolecular FormulaRole in Synthesis
3,5-Dinitrobenzoic acidC₇H₄N₂O₆Starting material in classical synthesis
3,5-Diaminobenzoic acidC₇H₇N₂O₂Intermediate in classical synthesis
Methyl 3,5-dihydroxybenzoateC₈H₈O₄Starting material for NKR-based synthesis
3,5-Bis(dimethylthiocarbamoyloxy)benzoic acid methyl esterC₁₅H₁₉N₂O₄S₂Intermediate before NKR
3,5-Bis(dimethylcarbamoylsulfanyl)benzoic acid methyl esterC₁₅H₁₉N₂O₄S₂Intermediate after NKR
3,5-Bis(tritylthio)benzoic acidC₄₅H₃₄O₂S₂Protected form of the final product

Hydrothermal synthesis is an emerging environmentally friendly method that utilizes water as a solvent under elevated temperature and pressure. While not directly reported for 3,5-dimercaptobenzoic acid itself, hydrothermal methods have been used for the synthesis of polyimide-based covalent organic frameworks (COFs) where thiol-functionalized additives are incorporated. researchgate.net This suggests potential for adapting hydrothermal conditions for the synthesis of various functionalized benzoic acid derivatives, including those with thiol groups.

Process Optimization and Yield Enhancement

Optimizing the synthesis of 3,5-dimercaptobenzoic acid hinges on the precise management of reaction conditions, the strategic selection of solvents and reagents, and the prevention of undesirable side reactions, particularly the oxidation of the thiol groups.

Influence of Reaction Conditions: Temperature and pH Control

Temperature and pH are critical variables throughout the synthesis, especially during the thermal rearrangement and final hydrolysis steps. The Newman-Kwart rearrangement, which converts the thiocarbamate intermediate to the crucial carbamoylsulfanyl group, is a high-temperature process. This step is essential for positioning the sulfur atoms correctly for the final hydrolysis.

The final hydrolysis step, which liberates the target 3,5-dimercapto- functionality, is performed under basic conditions at an elevated temperature. nih.govrsc.org Following the reaction, the mixture is acidified to a specific pH range to precipitate the final product.

Table 1: Optimized Temperature and pH Conditions for Key Synthetic Steps

Synthetic Step Temperature pH / Acidity Purpose Source(s)
Thermal Rearrangement 230–240°C N/A Induces Newman-Kwart rearrangement of the thiocarbamate. nih.gov
Hydrolysis 105°C Basic (KOH) Cleaves the carbamoylsulfanyl and ester groups to form the dimercaptan and carboxylate. nih.govrsc.org
Acid Workup Cooled to 25°C Acidic (pH 3–4) Protonates the carboxylate and thiolates to precipitate the final product.

Role of Solvents and Reagents (e.g., Diethylene Glycol, NaSH, Thiourea)

The choice of solvents and reagents is instrumental in driving the reaction sequence efficiently. In the initial stage, N,N-Dimethylformamide (DMF) serves as the solvent for the reaction between methyl 3,5-dihydroxybenzoate and dimethylthiocarbamoyl chloride. nih.gov For the high-temperature rearrangement, a high-boiling solvent like diphenyl ether is employed. nih.gov

In the final hydrolysis step, diethylene glycol is a particularly effective solvent. nih.govrsc.org It is used in conjunction with potassium hydroxide (KOH) to facilitate the cleavage of both the ester and the carbamoylsulfanyl groups. nih.gov While reagents like sodium hydrosulfide (B80085) (NaSH) and thiourea are common in the synthesis of other aromatic thiols, the documented synthesis for 3,5-dimercaptobenzoic acid specifically utilizes a multi-step pathway involving dimethylthiocarbamoyl chloride and subsequent hydrolysis. guidechem.comacs.org

Table 2: Key Solvents and Reagents in the Synthesis of 3,5-Dimercaptobenzoic Acid

Reagent/Solvent Role Step Used Source(s)
N,N-Dimethylformamide (DMF) Solvent Synthesis of 3,5-bis(dimethylthiocarbamoyloxy)benzoic acid methyl ester. nih.gov
1,4-Diazabicyclo[2.2.2]octane (DABCO) Nucleophilic Catalyst Facilitates the reaction between the hydroxyl groups and dimethylthiocarbamoyl chloride.
Diphenyl ether High-boiling Solvent Provides the high-temperature medium required for the Newman-Kwart rearrangement. nih.gov
Diethylene Glycol Solvent Used as the solvent for the final hydrolysis step. nih.govrsc.org
Potassium Hydroxide (KOH) Base Acts as the hydrolyzing agent to cleave the ester and carbamoylsulfanyl groups. nih.govrsc.org
Hydrochloric Acid (HCl) Acid Used in the final workup to adjust the pH and precipitate the product.

Mitigation of Thiol Oxidation During Synthesis

Key mitigation strategies include:

Inert Atmosphere: Conducting reactions, particularly the final hydrolysis and workup, under a nitrogen (N₂) or argon atmosphere is critical. nih.govrsc.org This involves purging the reaction vessels and solvents with the inert gas to displace oxygen. nih.govrsc.org

Degassed Solvents: Using solvents that have been thoroughly degassed helps to minimize the presence of dissolved oxygen, which can initiate oxidation. diva-portal.org

Controlled Workup: During the workup phase, pouring the reaction mixture into water that has been previously purged with an inert gas can help protect the newly formed thiols from atmospheric oxygen. rsc.org

The product's tendency to degrade via oxidation can also complicate analysis, as seen when using solvents like DMSO for NMR spectroscopy, which can cause oxidative degradation. diva-portal.org

Stereochemical Control and Regioselectivity in Synthesis

The synthesis of 3,5-dimercaptobenzoic acid does not involve the creation of chiral centers, so stereochemical control is not a factor. However, regioselectivity—the control of substituent placement on the aromatic ring—is fundamentally important.

The substitution pattern is established early in the synthesis and is dictated by the directing effects of the functional groups on the starting material, methyl 3,5-dihydroxybenzoate. The hydroxyl groups at the 3- and 5-positions of the benzene (B151609) ring are electron-donating and direct electrophilic substitution to the ortho and para positions. However, the synthetic route employed does not involve direct electrophilic substitution to introduce the sulfur atoms. Instead, it relies on a nucleophilic substitution followed by rearrangement.

In the first step, the hydroxyl groups of methyl 3,5-dihydroxybenzoate are converted to dimethylthiocarbamate esters. The subsequent Newman-Kwart rearrangement is an intramolecular process where the sulfur atom attacks the aromatic ring carbon to which the oxygen was attached, displacing the oxygen and effectively moving the sulfur to the 3- and 5-positions. This multi-step sequence ensures that the final thiol groups are located precisely at the 3- and 5-positions, providing excellent regiochemical control. The initial structure of the starting material, with substituents at these positions, guarantees the regiochemistry of the final product.

Derivatization Reactions and Functionalization of Benzoic Acid, 3,5 Dimercapto

Reactions at Thiol Moieties

The sulfur-containing thiol groups are primary sites for a range of chemical modifications, including oxidation, nucleophilic substitution, and protection strategies.

Oxidation to Disulfides and Sulfonic Acids

The thiol groups of 3,5-dimercaptobenzoic acid are susceptible to oxidation. Controlled oxidation leads to the formation of disulfide bonds, which can occur intramolecularly to form a cyclic disulfide or intermolecularly to create polymeric structures. A variety of oxidizing agents can be employed for this transformation, with the choice of reagent influencing the reaction's selectivity and yield. For instance, mild oxidizing agents favor the formation of disulfides.

Further oxidation under more vigorous conditions can convert the thiol groups into sulfonic acids. google.combiolmolchem.com This transformation significantly alters the physical and chemical properties of the parent molecule, increasing its acidity and water solubility. Common oxidizing agents for this purpose include strong oxidants like hydrogen peroxide or permanganates. researchgate.netdocumentsdelivered.com The reaction with dimethyl sulfoxide (B87167) in the presence of a halogen or hydrogen halide catalyst is another effective method for oxidizing thiols to sulfonic acids. google.com

Table 1: Oxidation Reactions of Thiol Moieties

Reaction Reagent Examples Product Functional Group
Oxidation to Disulfide Air, DMSO, H2O2 (mild conditions) Disulfide (-S-S-)
Oxidation to Sulfonic Acid H2O2 (strong conditions), KMnO4, HOF·CH3CN Sulfonic Acid (-SO3H)

Nucleophilic Substitution Reactions of Thiol Groups

The thiol groups of 3,5-dimercaptobenzoic acid can act as potent nucleophiles, readily participating in nucleophilic substitution reactions. researchgate.net This reactivity allows for the formation of new carbon-sulfur bonds. The thiol groups can be deprotonated with a base to form the more nucleophilic thiolate anions, which can then react with a variety of electrophiles.

Common electrophiles include alkyl halides, leading to the formation of thioethers. This reaction is a versatile method for introducing a wide range of alkyl substituents at the sulfur atoms. The choice of solvent and base is crucial for optimizing the reaction conditions and minimizing side reactions. researchgate.net

Alkylation and Arylation Strategies (e.g., Trityl Thiol Protection)

To achieve selective functionalization, particularly when multiple reactive sites are present, protection of the thiol groups is often necessary. The trityl (triphenylmethyl) group is a commonly employed protecting group for thiols due to its steric bulk and the ease of its introduction and removal under specific conditions. The protection is typically achieved by reacting the thiol with trityl chloride in the presence of a base.

Once protected, the carboxylic acid functionality can be modified without interference from the thiol groups. Subsequently, the trityl groups can be removed under acidic conditions to regenerate the free thiols. This strategy allows for a stepwise and controlled approach to the synthesis of complex derivatives.

Alkylation and arylation of the thiol groups introduce new organic moieties onto the sulfur atoms. Alkylation is typically achieved via nucleophilic substitution with alkyl halides, as mentioned earlier. Arylation can be accomplished through various methods, including transition metal-catalyzed cross-coupling reactions or nucleophilic aromatic substitution on electron-deficient aromatic rings. semanticscholar.org

Reactions at Carboxylic Acid Functionality

The carboxylic acid group provides another avenue for the derivatization of 3,5-dimercaptobenzoic acid, enabling the formation of esters, amides, and other related compounds.

Esterification Reactions

The carboxylic acid group can be readily converted to an ester through reaction with an alcohol in the presence of an acid catalyst, a process known as Fischer esterification. chemguide.co.ukyoutube.com The reaction is typically carried out by refluxing the carboxylic acid and an excess of the alcohol with a catalytic amount of a strong acid, such as sulfuric acid. youtube.com The equilibrium can be driven towards the ester product by removing the water formed during the reaction. chemguide.co.uk

Alternatively, esterification can be achieved under milder conditions using coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP). jocpr.com This method is particularly useful for substrates that are sensitive to strong acidic conditions. jocpr.comgoogle.com

Table 2: Esterification of 3,5-dimercaptobenzoic Acid

Method Reagents General Conditions
Fischer Esterification Alcohol, Strong Acid Catalyst (e.g., H2SO4) Reflux
DCC/DMAP Coupling Alcohol, DCC, DMAP Room Temperature

Amidation and Other Carboxyl Group Transformations

Amides can be synthesized from the carboxylic acid group by reaction with an amine. researchgate.net Direct condensation of a carboxylic acid and an amine is generally difficult and requires high temperatures. More commonly, the carboxylic acid is first activated to a more reactive derivative.

Coupling agents, similar to those used in esterification, are widely employed for amide bond formation under mild conditions. Reagents like DCC or other carbodiimides facilitate the reaction by forming a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine. The direct amidation of carboxylic acids represents an atom-economical approach to amide synthesis. researchgate.net

Other transformations of the carboxylic acid group include its reduction to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH4). The carboxyl group can also be converted to an acyl halide using reagents such as thionyl chloride (SOCl2) or oxalyl chloride, providing a highly reactive intermediate for the synthesis of a variety of other derivatives. The conversion of an amide to a carboxylic acid can also be achieved using nitrous acid. mdpi.com

Coordination Chemistry and Metal Complexes of Benzoic Acid, 3,5 Dimercapto

Transition Metal Complexes

Redox Behavior of Metal-Thiolate Systems

The redox behavior of metal complexes containing "Benzoic acid, 3,5-dimercapto-" is anticipated to be complex, involving both the metal center and the dithiolate ligand. Thiolate ligands are known to be redox-active, and their coordination to a metal ion can lead to a variety of electrochemical phenomena.

One of the primary redox processes for dithiolate ligands is the oxidative coupling of the two thiol groups to form an intramolecular disulfide bond. This is a two-electron, two-proton process. In the context of coordination to a metal center, this can be influenced by the metal's own redox potential. For instance, in the presence of an oxidizing metal ion, the ligand could be oxidized, leading to a complex of the disulfide-bridged ligand.

Furthermore, dithiolene ligands, which are closely related to dithiolates, are classic examples of "non-innocent" ligands. nih.gov This means that the oxidation state of the ligand itself can be ambiguous, and the frontier molecular orbitals involved in redox processes can have significant contributions from both the metal and the ligand. nih.gov It is plausible that complexes of "Benzoic acid, 3,5-dimercapto-" could exhibit similar behavior, with accessible redox states that are best described as delocalized over the metal-dithiolate unit.

The redox potential of the thiolate groups is also modulated by the coordinating metal cation. Studies on other benzenethiolate systems have shown that more highly charged metal ions, such as Mg²⁺ and Zn²⁺, tend to favor sulfur-centered redox reactions, promoting the oxidation of thiolates to disulfides. nih.gov This is driven by the formation of stronger, more covalent metal-sulfur bonds. nih.gov

Electrochemical studies, such as cyclic voltammetry, on analogous metal bis-1,2-dithiolene complexes often reveal multiple reversible redox processes corresponding to different oxidation states of the complex. gla.ac.uk A hypothetical series of redox events for a transition metal (M) complex with 3,5-dimercaptobenzoate (L) could be envisioned as follows:

[M(L)]²⁻ ⇌ [M(L)]⁻ ⇌ [M(L)]⁰

Each of these steps would correspond to a distinct redox potential, which would be influenced by the nature of the metal, its coordination geometry, and the solvent system.

Main Group Metal Interactions

The coordination chemistry of "Benzoic acid, 3,5-dimercapto-" with main group metals is dictated by the hard and soft acid-base (HSAB) principle. The carboxylate group provides a hard oxygen donor site, which is favored by hard metal ions, while the thiol groups offer soft sulfur donor sites, preferred by softer metal ions.

Coordination with Alkali and Alkaline Earth Metals

Alkali (Group 1) and alkaline earth (Group 2) metals are hard Lewis acids and are thus expected to coordinate preferentially with the hard oxygen atoms of the carboxylate group. libretexts.org Due to their low charge density and preference for high coordination numbers, these metals often form coordination polymers. chemrxiv.org

Based on studies of other mercaptobenzoic acids, the interaction with alkaline earth metals can be complex. For example, reactions of 2-mercaptobenzoic acid with Ca²⁺, Sr²⁺, and Ba²⁺ result in the oxidation of the thiol to a disulfide, with the resulting 2,2'-dithiobis(benzoate) ligand forming coordination polymers. nih.govresearchgate.net In these structures, the metal ions are coordinated by the carboxylate groups and, in the case of barium, also by the sulfur atoms of the disulfide bridge. nih.gov A similar outcome could be anticipated for "Benzoic acid, 3,5-dimercapto-," where intermolecular disulfide bond formation could lead to polymeric networks bridged by both carboxylate and disulfide linkages.

The coordination environment of the metal ions in such complexes is typically completed by water molecules. The coordination numbers can vary depending on the size of the metal ion, with larger ions like Sr²⁺ and Ba²⁺ accommodating higher coordination numbers.

Table 1: Representative Coordination Data for Alkaline Earth Metal Complexes with Carboxylate-Containing Ligands

Metal IonTypical Coordination NumberCoordinated Functional GroupsResulting Structure Type
Mg²⁺6Carboxylate, WaterMonomeric or Polymeric
Ca²⁺7-8Carboxylate, Water, DisulfideCoordination Polymer
Sr²⁺8-9Carboxylate, Water, DisulfideCoordination Polymer
Ba²⁺9-10Carboxylate, Water, DisulfideCoordination Polymer

This table is illustrative and based on data from analogous systems. Specific values for complexes of "Benzoic acid, 3,5-dimercapto-" would require experimental determination.

Interactions with Other Main Group Elements

The interactions of "Benzoic acid, 3,5-dimercapto-" with other main group elements, such as those in Group 13 (Al, Ga, In), are expected to be influenced by the borderline Lewis acidity of these metals. They have the potential to coordinate with both the hard carboxylate and the softer thiol donors.

Aluminum, being the hardest of the heavier Group 13 elements, would likely favor coordination with the carboxylate group. uni-due.de Gallium and indium, being softer, would have a greater propensity to interact with the sulfur atoms of the thiol groups. cairnrepo.org This could lead to the formation of either discrete molecular complexes or extended coordination polymers, depending on the reaction conditions and the stoichiometry of the reactants.

Studies on related aromatic dianion metalloles have shown that Group 13 elements can be incorporated into five-membered rings, forming aromatic systems. nih.govrsc.org While the geometry of "Benzoic acid, 3,5-dimercapto-" does not favor the formation of a five-membered chelate ring with a single metal center, it could act as a bridging ligand between two metal centers, with coordination involving both a thiol and the carboxylate group.

Spectroscopic Characterization of Coordination Environments

Spectroscopic techniques are essential for elucidating the coordination environment and electronic structure of metal complexes of "Benzoic acid, 3,5-dimercapto-". UV-Vis and X-ray absorption spectroscopies are particularly powerful for probing the nature of metal-thiolate interactions.

UV-Vis Spectroscopy for Metal-Thiolate Charge-Transfer Bands

The electronic absorption spectra of transition metal complexes with "Benzoic acid, 3,5-dimercapto-" are expected to be dominated by intense charge-transfer (CT) bands. rsc.orgillinois.edulibretexts.org These transitions involve the movement of an electron from a ligand-based orbital to a metal-based orbital (Ligand-to-Metal Charge Transfer, LMCT) or from a metal-based orbital to a ligand-based orbital (Metal-to-Ligand Charge Transfer, MLCT).

Given that the thiolate sulfur atoms have lone pairs of electrons, LMCT transitions from sulfur-based orbitals to empty or partially filled d-orbitals of the metal are highly probable. semanticscholar.org These S(pπ) → M(d) transitions are typically observed in the near-UV or visible region and are characterized by high molar absorptivities (ε > 1000 L mol⁻¹ cm⁻¹). The energy of these LMCT bands is sensitive to the identity of the metal, its oxidation state, and the solvent polarity.

Table 2: Expected Charge-Transfer Bands for a Hypothetical Transition Metal Complex of 3,5-Dimercaptobenzoate

Transition TypeDescriptionExpected Spectral Region
LMCTS(pπ) → M(d)Near-UV to Visible
MLCTM(d) → Ligand(π)Visible to Near-IR
π → πIntraligandUV

This table provides a general guide. The precise energies of the transitions would depend on the specific metal-ligand combination.

In complexes where the metal is in a low oxidation state and the ligand has low-lying π* orbitals (as is the case for the aromatic ring of the benzoate), MLCT bands may also be observed. riken.jp These transitions can provide insight into the extent of electronic communication between the metal and the ligand.

X-ray Absorption Spectroscopy (XAS) for Electronic Structure and Oxidation States

X-ray Absorption Spectroscopy (XAS) is a powerful element-specific technique for probing the local coordination environment and electronic structure of the metal center in complexes of "Benzoic acid, 3,5-dimercapto-". The technique is divided into two regions: X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS).

The XANES region, or the absorption edge, is sensitive to the oxidation state and coordination geometry of the absorbing atom. For a metal complex, the energy of the absorption edge will shift to higher values as the oxidation state of the metal increases. nih.govnih.gov This allows for the direct determination of the metal's oxidation state in the complex. The pre-edge features in the XANES spectrum can provide information about the symmetry of the metal's coordination environment.

The EXAFS region, at energies above the absorption edge, contains information about the number, type, and distance of the atoms in the immediate vicinity of the absorbing atom. nih.gov By analyzing the EXAFS oscillations, it is possible to determine the metal-sulfur and metal-oxygen bond lengths with high precision. This is particularly valuable for species in solution or in amorphous solids where single-crystal X-ray diffraction is not feasible. For example, in a study of thiolate-ligated iron complexes, EXAFS was used to determine the Fe-S and Fe-N bond distances, confirming the coordination number and geometry of the iron center. nih.gov Similar analyses of complexes with "Benzoic acid, 3,5-dimercapto-" would provide definitive information on the coordination of the sulfur and oxygen atoms to the metal center. Furthermore, multi-edge XAS studies, probing both the metal and sulfur edges, can provide detailed insights into the covalency of the metal-sulfur bonds and the extent of ligand participation in the redox chemistry of the complex. chemrxiv.orgkit.edu

Isotopic Labeling Studies for Metal-Ligand Vibrations

Isotopic labeling is a powerful technique used to definitively assign vibrational modes in infrared (IR) and Raman spectroscopy, particularly for identifying metal-ligand (M-L) vibrations in coordination complexes. The frequency of a vibrational mode is dependent on the masses of the atoms involved. By selectively replacing an atom with one of its heavier isotopes, a measurable shift to a lower frequency (a redshift) will be observed for the vibrational modes in which that atom has a significant displacement.

In the context of metal complexes of Benzoic acid, 3,5-dimercapto-, isotopic substitution of the metal ion would be a direct method to identify the M-S (metal-sulfur) and M-O (metal-oxygen) stretching vibrations. For example, in a complex with zinc, one could synthesize the complex with the natural abundance of zinc isotopes and then synthesize an analogous complex using a specific heavier isotope, such as ⁶⁸Zn instead of the more abundant ⁶⁴Zn. The vibrational bands in the far-IR or Raman spectrum that shift to lower wavenumbers in the ⁶⁸Zn complex can be confidently assigned as M-L vibrations.

Hypothetical Data for Isotopic Labeling of a Zinc Complex:

Vibrational ModeFrequency (cm⁻¹) with Natural Abundance ZnFrequency (cm⁻¹) with ⁶⁸ZnIsotopic Shift (cm⁻¹)Assignment Confirmed
ν(Zn-S) symmetric350345-5Yes
ν(Zn-S) asymmetric320316-4Yes
ν(Zn-O)280277-3Yes
Ligand internal mode6506500No
Note: This data is illustrative and not based on published experimental results for this specific compound.

This method provides unambiguous evidence for the coordination of the ligand to the metal center through specific donor atoms. The magnitude of the isotopic shift can also provide information about the strength of the metal-ligand bond.

Steric and Electronic Effects on Coordination Chemistry

The coordination chemistry of Benzoic acid, 3,5-dimercapto- is expected to be significantly influenced by both steric and electronic effects. These factors can dictate the geometry of the resulting metal complexes, their stability, and their reactivity.

The binding affinity of Benzoic acid, 3,5-dimercapto- for metal ions can be modulated by introducing various substituents onto the aromatic ring. These substituents can exert their influence through electronic effects (induction and resonance) and steric hindrance.

Electronic Effects: Electron-withdrawing groups (e.g., -NO₂, -CF₃) would increase the acidity of both the carboxylic acid and the thiol groups. This increased acidity could lead to coordination at lower pH values. Conversely, electron-donating groups (e.g., -CH₃, -OCH₃) would decrease the acidity of the donor groups, potentially leading to stronger metal-ligand bonds at higher pH values due to the increased basicity of the ligand.

Illustrative Impact of Substituents on Binding Affinity:

Substituent at C4Electronic EffectExpected Impact on Binding Affinity (log K)
-NO₂Electron-withdrawingPotentially lower at a given pH
-H(Reference)Baseline
-CH₃Electron-donatingPotentially higher at a given pH
-OCH₃Electron-donatingPotentially higher at a given pH
Note: This table presents a qualitative prediction of trends.

Isothermal Titration Calorimetry (ITC) is a powerful technique for the quantitative analysis of binding interactions in solution. It directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (Kₐ), enthalpy change (ΔH), and stoichiometry (n) of the interaction. From these parameters, the Gibbs free energy change (ΔG) and entropy change (ΔS) can also be calculated.

An ITC experiment for the binding of a metal ion to Benzoic acid, 3,5-dimercapto- would involve titrating a solution of the metal salt into a solution of the ligand in a sample cell. The heat changes upon each injection are measured, generating a binding isotherm. This data can be fitted to a binding model to extract the thermodynamic parameters.

Hypothetical Thermodynamic Data from ITC for Metal Binding:

Metal IonBinding Affinity (Kₐ, M⁻¹)Enthalpy (ΔH, kcal/mol)Entropy (ΔS, cal/mol·K)Gibbs Free Energy (ΔG, kcal/mol)Stoichiometry (n)
Cu²⁺1.5 x 10⁶-8.510.2-8.41.0
Zn²⁺3.2 x 10⁵-5.28.1-7.51.0
Ni²⁺8.9 x 10⁴-4.16.5-6.81.1
Note: This data is hypothetical and serves to illustrate the type of information obtained from ITC experiments.

The thermodynamic signature provided by ITC can offer insights into the nature of the binding forces. For instance, a negative enthalpy change suggests that the binding is driven by favorable bond formation, while a positive entropy change might indicate the release of solvent molecules from the coordination sphere upon complexation.

Integration of Benzoic Acid, 3,5 Dimercapto in Metal Organic Frameworks Mofs and Coordination Polymers Cps

Design Principles and Ligand Integration

The predictable assembly of MOFs and CPs from Benzoic acid, 3,5-dimercapto- is governed by the coordination preferences of its functional groups and its inherent molecular geometry. These factors ultimately dictate the connectivity and final topology of the resulting framework.

The Benzoic acid, 3,5-dimercapto- ligand possesses three potential coordination sites: the hard carboxylate group (-COOH) and two soft thiol groups (-SH). The strategic use of these disparate moieties is a key principle in designing frameworks with this linker. The carboxylate group is a classic and robust linker in MOF chemistry, readily forming strong bonds with a wide range of metal ions to create stable secondary building units (SBUs). brieflands.com

In contrast, the thiol groups are softer donors and exhibit a strong affinity for soft metal ions, a preference explained by the Hard and Soft Acids and Bases (HSAB) principle. researchgate.netrsc.org This dual functionality allows for several design strategies:

Selective Coordination: By choosing appropriate metal ions, one can favor coordination with either the hard carboxylate or the soft thiol groups, leading to different structural outcomes. For instance, hard metal ions will preferentially bind to the carboxylate, leaving the thiol groups available for post-synthetic modification. rsc.org

Heterometallic Frameworks: The presence of both hard and soft donors allows for the potential construction of heterometallic MOFs, where different metal ions are selectively coordinated by the different functional groups.

Modulating Reactivity: The thiol groups, with their distinct reactivity, can be used to immobilize nanoparticles or other functional moieties within the framework. researchgate.net

While MOFs containing thiol groups are generally less explored due to synthetic challenges, their unique electronic properties and reactivity make them advantageous for applications like catalysis and sensing. researchgate.netsemanticscholar.org

The use of angular, 3,5-disubstituted linkers is known to generate a wide diversity of framework structures, ranging from one-dimensional (1D) chains to two-dimensional (2D) layers and complex three-dimensional (3D) networks. nih.govnih.govrsc.org The final topology is a result of the interplay between the ligand's angle, the coordination geometry of the metal SBU, and the reaction conditions. rsc.org The topology of a framework can significantly influence its physical properties, such as porosity and surface area, which are crucial for applications in gas storage and separation. nih.govresearchgate.net

Synthetic Approaches for MOF/CP Fabrication

The synthesis of crystalline MOFs and CPs requires precise control over reaction conditions to promote the formation of well-ordered structures over amorphous precipitates. Several methods have been developed for MOF synthesis, with some being particularly relevant for ligands like Benzoic acid, 3,5-dimercapto-.

Hydrothermal and solvothermal syntheses are the most common methods for producing MOFs and CPs. researchgate.net These techniques involve heating a mixture of the metal salt and organic linker in a sealed vessel, typically in water (hydrothermal) or an organic solvent like N,N-dimethylformamide (DMF) (solvothermal). nih.govresearchgate.net The elevated temperature and pressure facilitate the dissolution of precursors and promote the crystallization of the framework. For ligands like Benzoic acid, 3,5-dimercapto-, a solvothermal approach using solvents such as DMF or methanol/water mixtures would be a conventional starting point. brieflands.comnih.gov The choice of solvent, temperature, reaction time, and modulators can significantly impact the resulting crystal phase and morphology. nih.govacs.org

Electrochemical and sonochemical methods represent alternative, often more rapid, synthetic routes for MOF fabrication. Electrochemical synthesis involves the anodic dissolution of a metal source in a solution containing the organic linker, leading to the deposition of the MOF on the electrode surface. Sonochemical synthesis utilizes high-intensity ultrasound to induce acoustic cavitation, creating localized hot spots that accelerate the reaction and nucleation process, often yielding nano-sized crystals. While these methods are established for various MOF systems, their specific application to the synthesis of frameworks from Benzoic acid, 3,5-dimercapto- is not widely documented in scientific literature.

Structural Characterization and Topology of Frameworks

Due to the limited number of reported structures using Benzoic acid, 3,5-dimercapto- as the primary linker, a definitive list of its resulting frameworks is not available. However, based on the V-shape of the ligand and the known behavior of other 3,5-disubstituted linkers, several topologies can be anticipated. nih.govrsc.org The connectivity of the metal node and the participation of the thiol groups in coordination will ultimately determine the final structure. Common topologies observed for frameworks built from angular linkers include sql (square grid), hcb (honeycomb), and pcu (primitive cubic), among others. mdpi.comrsc.org

The table below presents an example of the type of crystallographic data obtained during the structural characterization of MOFs, using data for representative frameworks with various topologies as a reference.

Framework Topology Metal Node Connectivity Crystal System Space Group Key Features
pcu (primitive cubic)Dinuclear Paddlewheel3,4-connectedCubicFm-3mHigh symmetry, often porous. researchgate.netmdpi.com
fcu (face-centered cubic)Hexanuclear Cluster12-connectedCubicFm-3mIsoreticular to UiO-66, often robust. mdpi.com
sra (SrAl₂)Zigzag Rod SBU4-connectedTetragonalI4₁/amdBuilt from rod-shaped SBUs. berkeley.edu
sql (square lattice)Mononuclear Metal4-connectedTetragonalP4/nmm2D layered structure. rsc.org
hcb (honeycomb)Dinuclear Paddlewheel3-connectedHexagonalP6/mmm2D layered structure with hexagonal pores. rsc.org

This table is illustrative and shows typical data for common MOF topologies. The specific topology formed with Benzoic acid, 3,5-dimercapto- would depend on the metal ion and synthesis conditions.

Single-Crystal X-ray Diffraction for Structural Elucidation

No published single-crystal X-ray diffraction data exists for MOFs or CPs synthesized with Benzoic acid, 3,5-dimercapto-.

Pore Size and Surface Area Analysis in Thiol-Functionalized MOFs

There are no reported measurements of pore size or surface area (e.g., BET analysis) for frameworks constructed using Benzoic acid, 3,5-dimercapto-.

Functionalization within MOF/CP Architectures

Post-Synthetic Modification of Frameworks

As the parent framework has not been synthesized, there are no examples of its post-synthetic modification.

Incorporation of Guest Molecules

Studies on the incorporation of guest molecules within MOFs or CPs based on Benzoic acid, 3,5-dimercapto- have not been conducted.

Research Applications of MOF/CPs

Catalysis in Thiol-Functionalized MOFs

The catalytic activity of MOFs or CPs derived from Benzoic acid, 3,5-dimercapto- has not been investigated.

Sensing Applications (e.g., Heavy Metal Ion Detection)

There is no available research demonstrating the use of MOFs or CPs derived from "Benzoic acid, 3,5-dimercapto-" for the sensing of heavy metal ions.

Gas Adsorption and Separation Studies

No studies have been found that investigate the gas adsorption and separation properties of MOFs or CPs synthesized with "Benzoic acid, 3,5-dimercapto-".

Thermoelectric Materials Based on Coordination Polymers

The potential of coordination polymers based on "Benzoic acid, 3,5-dimercapto-" for thermoelectric applications has not been explored in the current scientific literature.

Supramolecular Chemistry and Self Assembly with Benzoic Acid, 3,5 Dimercapto

Non-Covalent Interactions in Assemblies

The self-assembly of Benzoic acid, 3,5-dimercapto- and its derivatives is governed by a concert of non-covalent interactions. These weak and reversible forces dictate the formation of ordered structures from individual molecular components.

Hydrogen Bonding Networks

Hydrogen bonds are a predominant force in the self-assembly of benzoic acid derivatives. In the solid state, carboxylic acids commonly form hydrogen-bonded dimers. This robust and directional interaction is a key driver in the formation of supramolecular structures. For instance, studies on related molecules like 3,5-dinitrobenzoic acid have revealed extensive hydrogen-bonding networks, where the carboxylic acid groups form centrosymmetric R22(8) homodimers. wisc.edu These dimers can then be further linked by other hydrogen bonds, creating complex three-dimensional architectures. wisc.edu While the specific crystal structure of Benzoic acid, 3,5-dimercapto- is not widely detailed in the reviewed literature, the principles of hydrogen bonding in benzoic acids suggest that the carboxylic acid moiety will play a central role in forming predictable and stable supramolecular motifs.

π-π Stacking and Hydrophobic Interactions

The amphiphilic nature of Benzoic acid, 3,5-dimercapto-, with its polar carboxylic acid and thiol groups and nonpolar benzene (B151609) ring, also allows for hydrophobic interactions to influence its self-assembly in aqueous environments. Hydrophobic interactions are a major driving force for the aggregation of molecules in water, leading to the formation of structures that minimize the contact between nonpolar regions and the aqueous solvent. nih.gov This effect is crucial in the self-assembly of amphiphilic molecules into micelles, vesicles, and other higher-order structures. nih.gov

Thiol-Mediated Interactions

The thiol groups of Benzoic acid, 3,5-dimercapto- introduce a unique set of interactions that can direct self-assembly. Thiol-disulfide interchange, a reversible covalent reaction, is a key process in dynamic covalent chemistry. nih.gov This reaction allows for the formation and cleavage of disulfide bonds under mild conditions, enabling the system to adapt and reorganize in response to environmental stimuli. nih.gov This dynamic nature is fundamental to the creation of self-healing materials and stimuli-responsive systems.

Furthermore, thiols exhibit a strong affinity for noble metal surfaces, particularly gold. This interaction leads to the formation of self-assembled monolayers (SAMs), where the thiol groups anchor the molecules to the surface in a highly ordered fashion. rsc.org The properties of these SAMs are influenced by the intermolecular interactions between the assembled molecules, including hydrogen bonding and π-π stacking of the benzoic acid moieties. uh.edu

Self-Complementary Motifs and Dimerization (e.g., Ureido-benzoic acid analogues)

The introduction of a ureido group to the benzoic acid scaffold creates a self-complementary quadruple hydrogen-bonding motif. rsc.org Ureido-benzoic acid (UBA) analogues are capable of forming highly stable dimers in solution with association constants on the order of 109 M−1 in chloroform. rsc.org This strong and directional interaction has been exploited in the development of supramolecular polymers, where the dimerization of bis-UBA functionalized polymers leads to a significant increase in mechanical properties. rsc.org

The dimerization of the UBA motif is a reversible process that can be controlled by external stimuli such as the addition of acid or base, which disrupts the hydrogen-bonding network. rsc.org This switchable dimerization makes UBA-based systems attractive for the development of responsive materials. While the synthesis of a 3,5-dimercapto-substituted ureido-benzoic acid has not been explicitly detailed in the reviewed literature, the principles of UBA dimerization provide a powerful strategy for designing self-complementary motifs based on the Benzoic acid, 3,5-dimercapto- framework.

Dynamic Covalent Chemistry Applications

Dynamic covalent chemistry (DCC) utilizes reversible covalent bond formation to create complex molecules and materials from simple building blocks. rsc.org The reversible nature of these bonds allows for error correction and proofreading during the assembly process, often leading to the formation of the thermodynamically most stable product.

Synthesis of Dynamic Covalent Macrocycles

Benzoic acid, 3,5-dimercapto-, with its two thiol groups, is an ideal building block for the synthesis of dynamic covalent macrocycles through thiol-disulfide exchange. In the presence of an oxidizing agent, the thiol groups can form disulfide bonds, leading to the formation of a dynamic combinatorial library (DCL) of cyclic and linear oligomers. cam.ac.uk The distribution of products in the DCL can be influenced by various factors, including the concentration of the building blocks and the presence of a template molecule that can selectively bind to and stabilize a particular macrocycle. rsc.org

A protocol for the synthesis of dynamic covalent macrocycles using a dithiol monomer has been developed for applications in gene and drug co-delivery. nih.gov In this system, the dithiol monomers self-assemble into a mixture of macrocyclic trimers and tetramers through thiol/disulfide exchange. These macrocycles can then non-covalently interact with drug molecules to form nanofibers, which can be further complexed with siRNA to form nanoballs for targeted delivery. nih.gov This example highlights the potential of using Benzoic acid, 3,5-dimercapto- as a key component in the construction of functional dynamic covalent systems.

Below is a table summarizing the types of interactions and applications discussed:

SectionTopicKey Interactions/ConceptsPotential Applications
5.1.1 Hydrogen Bonding NetworksCarboxylic acid dimers (R22(8) motif)Crystal engineering, supramolecular polymers
5.1.2 π-π Stacking and Hydrophobic InteractionsAromatic ring stacking, amphiphilicityFormation of ordered aggregates, self-assembly in aqueous media
5.1.3 Thiol-Mediated InteractionsThiol-disulfide exchange, thiol-gold interactionsDynamic covalent chemistry, self-assembled monolayers
5.2 Self-Complementary MotifsUreido-benzoic acid quadruple hydrogen bondingSupramolecular polymers, responsive materials
5.3.1 Dynamic Covalent MacrocyclesThiol-disulfide exchange, dynamic combinatorial librariesDrug delivery, functional materials

Reversible Linkages and Adaptive Materials

The unique molecular architecture of 3,5-dimercaptobenzoic acid, featuring two thiol (-SH) groups and a carboxylic acid (-COOH) group on a central benzene ring, makes it a valuable building block in the field of supramolecular chemistry for the creation of adaptive materials. These materials derive their dynamic nature from the formation of reversible linkages, particularly disulfide bonds (-S-S-), which can form, break, and re-form in response to external stimuli. This inherent reversibility allows the material to adapt its structure and properties, leading to functionalities such as self-healing, stimuli-responsiveness, and controlled assembly.

The primary mechanism for forming these reversible linkages is the oxidation of the thiol groups on two separate 3,5-dimercaptobenzoic acid molecules to form a disulfide bond. This process can be reversed through a reduction reaction, or the bonds can be dynamically exchanged between different sulfur atoms under certain conditions (thiol-disulfide exchange). This dynamic covalent chemistry enables the construction of complex, responsive systems.

Dynamic Combinatorial Libraries (DCLs)

A significant application of 3,5-dimercaptobenzoic acid in adaptive materials is its use in the formation of Dynamic Combinatorial Libraries (DCLs). In a DCL, the dithiol monomer undergoes oxidation in solution (often under aerobic conditions in a buffered aqueous solution) to form a variety of interconverting macrocyclic disulfide species. researchgate.netresearchgate.net These can include cyclic trimers, tetramers, and other larger oligomers. The distribution of these different macrocycles in the library is under thermodynamic control and can be influenced by environmental factors.

The composition of the library can adapt to the presence of "template" molecules. If a molecule is introduced that selectively binds to a specific macrocycle, the equilibrium of the entire library will shift to favor the formation of that particular host-guest complex. utupub.fi This templating effect demonstrates the adaptive nature of the system, as the molecular composition reorganizes to achieve the most stable state in a new chemical environment. utupub.fi The rate at which these libraries reach equilibrium is notably dependent on pH, with equilibration being significantly faster at a more alkaline pH. kiku.dk

Table 1: Influence of pH on Equilibrium Time in a DCL of 3,5-dimercaptobenzoic acid

pH Value Time to Reach Equilibrium
7.0 ~ 1 week
8.3 ~ 1 day to 1 week
9.0-10.0 ~ 1 day

This table illustrates the general trend of faster equilibration at higher pH for disulfide-based dynamic combinatorial libraries. kiku.dk

Mechanosensitive and Stimuli-Responsive Systems

Building on the principles of DCLs, systems derived from 3,5-dimercaptobenzoic acid have been shown to exhibit responsiveness to physical stimuli. Research has demonstrated the formation of self-replicating, fiber-like structures from specific macrocyclic disulfides. The formation and growth of these supramolecular polymers can be influenced by mechanical forces such as stirring or shaking, making them a fascinating example of mechanosensitive adaptive materials. acs.org

Furthermore, the thiol groups of 3,5-dimercaptobenzoic acid can be used to anchor the molecule to metal surfaces, such as gold nanoparticles. This functionalization has been exploited to create stimuli-responsive sensors. When bound to gold nanospheres, 3,5-dimercaptobenzoic acid acts as both a linker to induce the controlled aggregation necessary for Surface-Enhanced Raman Scattering (SERS) and as a pH reporter. The protonation state of the carboxylic acid group changes with pH, which in turn affects the SERS signal. This allows for the creation of robust and reproducible nanoprobes that can report on pH changes within the physiological range. researchgate.netnih.govscience.gov

Table 2: Example of a Stimuli-Responsive System Based on 3,5-dimercaptobenzoic acid

System Stimulus Observed Response Application
Gold Nanoparticles functionalized with 3,5-dimercaptobenzoic acid Change in pH (4.0 to 8.0) Alteration of the Surface-Enhanced Raman Scattering (SERS) signal pH Nanosensor for biological systems

This table provides an example of how 3,5-dimercaptobenzoic acid can be used to create materials that respond to chemical stimuli. nih.gov

Computational Chemistry and Theoretical Studies of Benzoic Acid, 3,5 Dimercapto

Electronic Structure and Reactivity Predictions

Density-Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of molecules. nih.govunamur.beucl.ac.uksemanticscholar.org A fundamental application of DFT is geometry optimization, where the algorithm calculates the lowest energy arrangement of atoms in the molecule, predicting its most stable three-dimensional shape, bond lengths, and bond angles. For Benzoic acid, 3,5-dimercapto-, this would involve determining the precise orientation of the carboxylic acid and the two mercapto (-SH) groups relative to the benzene (B151609) ring.

From the optimized geometry, DFT is used to calculate the molecule's molecular orbitals. Of particular importance are the Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). acs.orgnih.govirjweb.comresearchgate.net

HOMO: This is the outermost orbital containing electrons. The energy of the HOMO is related to the molecule's ability to donate electrons. A higher HOMO energy suggests a better electron donor.

LUMO: This is the innermost orbital that is empty of electrons. The energy of the LUMO is related to the molecule's ability to accept electrons. A lower LUMO energy indicates a better electron acceptor.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a critical parameter for predicting a molecule's stability and reactivity. acs.orgnih.govirjweb.com A large gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. irjweb.com Conversely, a small gap suggests the molecule is more reactive.

For substituted benzoic acids, the nature and position of the substituent groups significantly influence the HOMO-LUMO energies. nih.gov The two electron-donating mercapto groups on the benzene ring of Benzoic acid, 3,5-dimercapto- would be expected to raise the HOMO energy level compared to unsubstituted benzoic acid, potentially making it more susceptible to oxidation.

Illustrative Frontier Orbital Data for an Aromatic Thiol
ParameterEnergy (eV)Implication for Reactivity
HOMO Energy-6.5Indicates the capacity to donate electrons. Higher values suggest greater electron-donating ability.
LUMO Energy-1.2Indicates the capacity to accept electrons. Lower values suggest greater electron-accepting ability.
HOMO-LUMO Gap (ΔE)5.3A larger gap corresponds to higher stability and lower overall chemical reactivity.

While HOMO and LUMO provide a general picture of reactivity, Fukui functions offer a more detailed, atom-by-atom perspective. hackernoon.comnih.govwikipedia.orgscm.com Derived from DFT, the Fukui function measures the change in electron density at a specific point in the molecule when an electron is added or removed. wikipedia.org This allows for the identification of the most likely sites for electrophilic and nucleophilic attack. nih.govwikipedia.orgscm.com

The function is typically condensed into atomic values, known as Fukui indices, to pinpoint reactivity at specific atoms: wikipedia.org

f+: This index identifies sites susceptible to nucleophilic attack (where an electron is added). An atom with a high f+ value is a strong electrophilic site.

f-: This index identifies sites prone to electrophilic attack (where an electron is removed). An atom with a high f- value is a strong nucleophilic site.

f0: This index is used for predicting sites of radical attack .

For Benzoic acid, 3,5-dimercapto-, calculating Fukui indices would be crucial for predicting how it interacts with other reagents. It is expected that the sulfur atoms of the mercapto groups would exhibit high f- values, marking them as primary sites for electrophilic attack or oxidation. The carboxylic acid group and specific carbons on the aromatic ring would likely be identified as sites for nucleophilic attack (high f+). Such analysis is valuable in fields like drug design for understanding molecule-receptor interactions. nih.govnih.gov

Illustrative Condensed Fukui Indices for Benzoic Acid, 3,5-dimercapto- (Hypothetical Values)
Atomf+ (Nucleophilic Attack Site)f- (Electrophilic Attack Site)
S (Thiol 1)0.050.25
S (Thiol 2)0.050.24
C (Carboxyl)0.18 0.03
O (Carbonyl)0.120.04
C2 (Aromatic Ring)0.100.08
Note: Higher values indicate a greater propensity for the specified type of attack.

Reaction Mechanism Elucidation

Thiols are known to participate in thiol-disulfide exchange reactions, a critical process in biochemistry for protein folding and redox signaling. umaine.edunih.govresearchgate.netnih.gov This reaction involves the attack of a thiolate anion (RS⁻) on a disulfide bond (R'-S-S-R''). nih.govresearchgate.netnih.gov

RS⁻ + R'-S-S-R'' ⇌ R-S-S-R' + R''-S⁻

Computational modeling can elucidate the mechanism of this exchange involving Benzoic acid, 3,5-dimercapto-. umaine.eduresearchgate.net By simulating the interaction between one of its thiol groups and a disulfide-containing molecule, researchers can map the entire reaction pathway. This includes identifying the key transition state, which is often a trisulfide-like structure, and any intermediate species. nih.govresearchgate.netmdpi.com Such computational studies provide a molecular-level understanding of the factors that influence the reaction rate, such as the acidity (pKa) of the thiol and the stability of the transition state. umaine.eduresearchgate.netmdpi.comnih.gov

A primary goal of computational reaction analysis is to determine the activation energy (energy barrier), which dictates the rate of a chemical reaction. Using methods like DFT, the potential energy surface of a reaction can be calculated, which maps the energy of the system as reactants are converted into products. nih.govresearchgate.net

The highest point on the lowest-energy path between reactants and products corresponds to the transition state, and the energy difference between the reactants and the transition state is the activation energy (ΔG‡). acs.org A lower activation energy implies a faster reaction. For Benzoic acid, 3,5-dimercapto-, computational chemists could model various potential reactions, such as its oxidation or participation in thiol-Michael additions. nih.gov By calculating the activation energies for different competing pathways, they can predict which reaction is most likely to occur under specific conditions. nih.govresearchgate.netacs.org

Structure-Property Relationship Modeling

Structure-Property Relationship modeling, including Quantitative Structure-Activity Relationship (QSAR) studies, uses statistical methods to build models that correlate a molecule's structural or computed properties with its experimental behavior. nih.govdergipark.org.trchitkara.edu.innih.gov

For a series of related compounds, computational descriptors are calculated for each molecule. These can include electronic properties (e.g., HOMO/LUMO energies, dipole moment), steric properties (e.g., molecular volume), and topological indices. These descriptors are then used to create a mathematical equation that links them to an observed property, such as biological activity, toxicity, or a physical property like solubility.

In the context of Benzoic acid, 3,5-dimercapto-, a QSAR study could be performed on a series of substituted mercaptobenzoic acids to predict their potential antibacterial activity. nih.gov Descriptors calculated via DFT for each analog would be correlated with their measured activity to develop a predictive model. nih.govmdpi.com This model could then be used to estimate the activity of Benzoic acid, 3,5-dimercapto- or to design new derivatives with enhanced properties.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Approaches

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational tools designed to predict the biological activity or physicochemical properties of chemicals based on their molecular structure. These models establish a mathematical correlation between numerically encoded structural features, known as molecular descriptors, and an observed activity or property.

For a series of related compounds, such as substituted benzoic acids, QSAR studies can elucidate which structural attributes are critical for a given biological effect. For instance, research on the toxicity of various benzoic acid derivatives has shown that properties like the partition coefficient (log P), which describes hydrophobicity, and the acid dissociation constant (pKa), are key predictors of toxicity nih.gov. The inhibitory activity of benzoylaminobenzoic acid derivatives has also been linked to hydrophobicity, molar refractivity, and aromaticity nih.gov.

In the context of Benzoic acid, 3,5-dimercapto-, a QSAR or QSPR model would involve calculating a range of molecular descriptors that capture its unique chemical features. The presence of two thiol (-SH) groups and a carboxylic acid (-COOH) group would significantly influence these descriptors. Key parameters would likely include:

Lipophilicity descriptors (e.g., log P): The two thiol groups would alter the hydrophilicity compared to benzoic acid.

Electronic descriptors (e.g., Hammett constants, partial atomic charges): The thiol groups are weakly electron-donating or withdrawing depending on resonance and inductive effects, influencing the acidity of the carboxylic group and the reactivity of the aromatic ring youtube.com. Natural Bond Orbital (NBO) analysis can provide insights into charge distribution rsc.org.

Topological and Steric Descriptors (e.g., Molecular Connectivity Indices, Molar Refractivity): These describe the size, shape, and branching of the molecule.

A hypothetical QSPR model could correlate these descriptors with a property like the acid dissociation constant (pKa). Theoretical modeling has been successfully used to predict the pKa values of various thiol compounds by establishing relationships between structure and acidity rsc.org.

Table 1: Illustrative Molecular Descriptors for QSAR/QSPR Analysis of Benzoic acid, 3,5-dimercapto-
Descriptor ClassSpecific DescriptorPotential Influence on Activity/Property
Lipophilicitylog P (Octanol-Water Partition Coefficient)Governs membrane permeability and transport to target sites.
ElectronicpKa (Acid Dissociation Constant)Determines the ionization state at physiological pH, affecting receptor interaction and solubility.
ElectronicHOMO/LUMO EnergiesRelates to the molecule's ability to donate or accept electrons, influencing reactivity and charge-transfer interactions.
StericMolar Refractivity (MR)Models the volume of the molecule and its polarizability, which can affect binding affinity.
TopologicalWiener IndexDescribes molecular branching and compactness.

Prediction of Spectroscopic Signatures

Computational quantum chemistry methods, particularly Density Functional Theory (DFT), are powerful tools for predicting the spectroscopic signatures of molecules. These predictions are invaluable for interpreting experimental data and confirming molecular structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is commonly achieved using the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework chemaxon.comresearchgate.netnih.gov. By calculating the magnetic shielding tensors for each nucleus, a theoretical spectrum can be generated. For Benzoic acid, 3,5-dimercapto-, calculations would predict distinct signals for the aromatic protons, the acidic proton of the carboxyl group, and the protons of the two thiol groups. The accuracy of these predictions can be high, often rivaling experimental uncertainty, especially when systematic errors are corrected through linear regression analysis against known standards nih.govnih.gov.

Vibrational Spectroscopy (IR and Raman): DFT calculations can accurately predict the vibrational frequencies of a molecule, which correspond to the peaks observed in Infrared (IR) and Raman spectra longdom.orgdiva-portal.org. For Benzoic acid, 3,5-dimercapto-, theoretical spectra would show characteristic vibrational modes, including the O-H stretch of the carboxylic acid, the C=O stretch, aromatic ring vibrations, and the S-H stretching mode of the thiol groups. The S-H stretch, typically appearing around 2550-2600 cm⁻¹, is a particularly useful diagnostic peak researchgate.net. Computational analysis of thiophenol provides a good reference for the expected vibrational modes related to the thiol groups researchgate.net.

Table 2: Hypothetical Predicted Spectroscopic Data for Benzoic acid, 3,5-dimercapto-
Spectroscopy TypeFunctional GroupPredicted Peak/Shift RangeVibrational Mode / Proton Environment
¹H NMR-COOH12.0 - 13.0 ppmCarboxylic acid proton
¹H NMR-SH3.0 - 4.0 ppmThiol protons
¹H NMRAromatic C-H7.0 - 8.0 ppmAromatic protons
¹³C NMR-COOH170 - 180 ppmCarboxyl carbon
¹³C NMRAromatic C-S130 - 140 ppmCarbons bonded to sulfur
IR SpectroscopyO-H stretch2500 - 3300 cm⁻¹ (broad)Carboxylic acid
IR SpectroscopyS-H stretch2550 - 2600 cm⁻¹ (weak)Thiol
IR SpectroscopyC=O stretch1680 - 1710 cm⁻¹Carboxylic acid

Molecular Dynamics and Simulation Studies

Solvent Effects Modeling (e.g., PCM Framework)

The properties and behavior of a molecule can be significantly influenced by its solvent environment. Explicitly modeling every solvent molecule in a simulation is computationally expensive. The Polarizable Continuum Model (PCM) is an efficient alternative that models the solvent as a continuous dielectric medium rather than as individual molecules wikipedia.orgmolcas.org. This approach calculates the free energy of solvation by considering the electrostatic interactions between the solute and the polarized solvent continuum, along with terms for cavitation and dispersion-repulsion forces wikipedia.org.

PCM has been effectively used to study carboxylic acids, accurately predicting properties like pKa values by calculating the free energies of dissociation in aqueous solution acs.orgacs.orgresearchgate.net. For Benzoic acid, 3,5-dimercapto-, PCM would be employed to:

Predict solubility: By calculating the solvation free energy in various solvents, one can estimate the molecule's relative solubility.

Study conformational stability: The model can determine the relative energies of different conformers (e.g., orientations of the -COOH and -SH groups) in different solvents.

Model reaction energetics: The influence of solvent polarity on the energetics of reactions involving the thiol or carboxylic acid groups can be assessed.

The choice of solvent would dramatically affect the interactions. Polar protic solvents like water could form hydrogen bonds with both the carboxyl and thiol groups, while non-polar solvents would primarily interact through weaker van der Waals forces.

Simulation of Self-Assembly Processes

Molecular Dynamics (MD) simulations are a powerful technique for studying the time-evolution of molecular systems, providing atomic-level insights into dynamic processes like self-assembly semanticscholar.orgrsc.org. In these simulations, the motions of atoms are calculated over time by solving Newton's equations of motion, governed by a force field that describes the inter- and intramolecular interactions.

For molecules like Benzoic acid, 3,5-dimercapto-, MD simulations can predict how multiple molecules aggregate to form ordered supramolecular structures. Studies on analogous systems, such as benzoic acid and benzenedicarboxylic acids, show that the primary driving forces for self-assembly are hydrogen bonding and π-π stacking rsc.orgresearchgate.netacs.org.

A simulation of Benzoic acid, 3,5-dimercapto- would likely reveal several key interactions governing its self-assembly:

Carboxylic Acid Dimerization: The most dominant interaction would be the formation of strong, cyclic hydrogen-bonded dimers between the carboxylic acid groups of two molecules. This is a characteristic feature of most carboxylic acids rsc.orgresearchgate.net.

Thiol Interactions: The thiol groups can act as hydrogen bond donors (-S-H) and, to a lesser extent, acceptors. They could form S-H···O or S-H···S hydrogen bonds, linking the primary carboxyl dimers into larger networks.

Thiol-Aromatic Interactions: The S-H group can engage in favorable S-H/π interactions with the aromatic ring of an adjacent molecule, further stabilizing the assembly researchgate.netnih.gov.

MD simulations can help visualize the resulting packing motifs, such as chains, sheets, or more complex three-dimensional networks, and provide a mechanistic understanding of how these structures form semanticscholar.orgrsc.org.

Table 3: Key Intermolecular Interactions in the Self-Assembly of Benzoic acid, 3,5-dimercapto-
Interaction TypeParticipating GroupsRelative StrengthRole in Assembly
Hydrogen Bonding-COOH --- HOOC-StrongForms primary dimeric building blocks.
Hydrogen Bonding-S-H --- O=CWeak to ModerateLinks dimers into extended structures.
π-π StackingAromatic Ring --- Aromatic RingModerateStabilizes packing of molecules in layers or columns.
S-H/π Interaction-S-H --- Aromatic RingWeakProvides additional directional stabilization.
van der WaalsAll atomsWeakContributes to overall cohesion and packing efficiency.

Advanced Spectroscopic and Analytical Characterization Techniques for Benzoic Acid, 3,5 Dimercapto

Vibrational Spectroscopy

FTIR spectroscopy is an essential tool for identifying the characteristic functional groups present in "Benzoic acid, 3,5-dimercapto-". The absorption of infrared radiation at specific frequencies corresponds to the vibrational energies of different bonds within the molecule.

Key expected vibrational modes for "Benzoic acid, 3,5-dimercapto-" include:

O-H Stretch (Carboxylic Acid): A broad absorption band is expected in the region of 3300-2500 cm⁻¹, characteristic of the hydrogen-bonded O-H group in the carboxylic acid dimer. docbrown.info

C=O Stretch (Carboxyl): A strong, sharp absorption band between 1700 and 1680 cm⁻¹ is indicative of the carbonyl group in an aromatic carboxylic acid. docbrown.info

S-H Stretch (Thiol): A weaker absorption band is anticipated in the range of 2600-2550 cm⁻¹ for the S-H stretching vibration.

C-S Stretch: This vibration typically appears in the fingerprint region, between 800 and 600 cm⁻¹.

Aromatic C-H and C=C Stretches: Absorptions corresponding to the aromatic ring C-H stretching are expected just above 3000 cm⁻¹, while C=C stretching vibrations within the ring occur in the 1600-1450 cm⁻¹ region. vscht.cz

The following table summarizes the expected characteristic FTIR absorption bands for "Benzoic acid, 3,5-dimercapto-".

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Intensity
Carboxylic AcidO-H Stretch3300 - 2500Strong, Broad
CarbonylC=O Stretch1700 - 1680Strong
ThiolS-H Stretch2600 - 2550Weak
Aromatic RingC=C Stretch1600 - 1450Medium to Weak
Aromatic C-HC-H Stretch> 3000Medium

Raman spectroscopy provides complementary information to FTIR and is particularly useful for studying non-polar bonds and symmetric vibrations. For "Benzoic acid, 3,5-dimercapto-", the S-H and C-S bonds, which can be weak in FTIR, may show more prominent signals in the Raman spectrum.

Surface-Enhanced Raman Scattering (SERS) is a highly sensitive technique that involves adsorbing the molecule of interest onto a nanostructured metal surface, typically gold or silver. This results in a massive enhancement of the Raman signal, allowing for the detection of even single molecules. The thiol groups of "Benzoic acid, 3,5-dimercapto-" provide a strong affinity for these metal surfaces, making it an excellent candidate for SERS studies.

In SERS studies of similar mercaptobenzoic acids, significant enhancements of the Raman signals are observed, providing detailed information about the orientation and binding of the molecule on the metal surface. nih.govnih.gov The SERS spectrum can also be sensitive to the local environment, such as pH, which can influence the protonation state of the carboxylic acid and thiol groups.

X-ray Spectroscopy and Diffraction Techniques

X-ray techniques provide information about the elemental composition and the three-dimensional arrangement of atoms in a crystalline solid.

X-ray Photoelectron Spectroscopy (XPS): XPS can be used to determine the elemental composition of a sample and the chemical states of the elements present. For "Benzoic acid, 3,5-dimercapto-", XPS would confirm the presence of carbon, oxygen, and sulfur, and could potentially distinguish between the sulfur in the thiol form and any oxidized species.

Single-Crystal X-ray Diffraction (SC-XRD): If a suitable single crystal of "Benzoic acid, 3,5-dimercapto-" can be grown, SC-XRD can provide an unambiguous determination of its three-dimensional molecular structure, including bond lengths, bond angles, and intermolecular interactions in the solid state. This technique would reveal the precise geometry of the benzene (B151609) ring, the carboxylic acid group, and the two thiol groups, as well as how the molecules pack together in the crystal lattice. While crystallographic data for the parent compound is not readily available, studies on related benzoic acid derivatives demonstrate the power of this technique in elucidating detailed structural information. nih.gov

The following table lists the key analytical techniques and the type of information they provide for the characterization of "Benzoic acid, 3,5-dimercapto-".

TechniqueInformation Provided
¹H and ¹³C NMRTypes and connectivity of hydrogen and carbon atoms.
COSY NMR¹H-¹H correlations, establishing proton connectivity.
HSQC NMRDirect ¹H-¹³C correlations, assigning protons to their carbons.
FTIR SpectroscopyIdentification of functional groups (e.g., -COOH, -SH, C=C).
Raman SpectroscopyComplementary vibrational information, especially for S-H and C-S bonds.
SERSEnhanced vibrational spectra for surface-adsorbed molecules, information on binding and orientation.
X-ray DiffractionThree-dimensional molecular and crystal structure.

X-ray Photoelectron Spectroscopy (XPS) for Surface Composition and Electronic State

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. For "Benzoic acid, 3,5-dimercapto-", XPS provides critical information about the surface chemistry, particularly the state of the sulfur and oxygen atoms.

In a typical XPS analysis, the core-level spectra of carbon (C 1s), oxygen (O 1s), and sulfur (S 2p) are recorded. The C 1s spectrum is generally complex due to the different carbon environments in the benzoic acid ring and the carboxyl group. Deconvolution of the C 1s peak can distinguish between C-C, C-S, and C=O bonding. nus.edu.sg The O 1s spectrum helps in understanding the carboxylate group's interaction with surfaces. aip.org

The S 2p spectrum is of particular interest for "Benzoic acid, 3,5-dimercapto-". The binding energy of the S 2p peak can confirm the presence of thiol (-SH) groups. The spin-orbit splitting of the S 2p signal results in a doublet (2p3/2 and 2p1/2) with a characteristic intensity ratio of 2:1, which confirms the presence of sulfur. researchgate.net The binding energy can also indicate the oxidation state of sulfur, differentiating between thiols, disulfides, or sulfonates. This is crucial for assessing the stability and reactivity of the compound on various surfaces. researchgate.net

Table 1: Representative XPS Data for Thiol-Functionalized Surfaces

ElementCore LevelBinding Energy (eV)Interpretation
C1s~284.6Neutral carbon (C-C, C-H)
C1s~285.5Carbon bonded to sulfur (C-S)
C1s~288.5Carboxyl carbon (O=C-O)
O1s~532.0Oxygen in carboxyl group
S2p3/2~163.5Thiol (-SH)
S2p1/2~164.7Thiol (-SH)

Note: Binding energies are approximate and can vary based on the specific chemical environment and instrument calibration.

Single-Crystal and Powder X-ray Diffraction for Solid-State Structure

X-ray diffraction (XRD) techniques are indispensable for determining the three-dimensional atomic arrangement in a crystalline solid.

Single-Crystal X-ray Diffraction (SCXRD) provides the most detailed structural information, including bond lengths, bond angles, and crystallographic unit cell parameters. For "Benzoic acid, 3,5-dimercapto-", obtaining a suitable single crystal allows for the precise determination of the molecular geometry, including the orientation of the thiol and carboxylic acid functional groups. This technique is crucial for understanding intermolecular interactions, such as hydrogen bonding and sulfur-sulfur interactions, which dictate the crystal packing. acs.orgutexas.edu

Powder X-ray Diffraction (PXRD) is used to analyze polycrystalline materials. It provides a characteristic diffraction pattern, or "fingerprint," for a given crystalline phase. PXRD is valuable for confirming the phase purity of a bulk sample of "Benzoic acid, 3,5-dimercapto-". nih.govresearchgate.net By comparing the experimental powder pattern to a simulated pattern generated from single-crystal data, one can verify the identity and purity of the synthesized material. nih.govresearchgate.net PXRD is also instrumental in identifying different polymorphic forms of the compound, which may exhibit distinct physical properties.

Table 2: Illustrative Crystallographic Data for a Benzoic Acid Derivative

ParameterValue
Crystal SystemMonoclinic
Space GroupP21/c
a (Å)10.9078(5)
b (Å)7.6984(2)
c (Å)8.6167(3)
β (°)105.403(2)
Volume (ų)697.58(4)
Z2

Mass Spectrometry Applications

Mass spectrometry (MS) is a powerful analytical technique for determining the mass-to-charge ratio of ions, providing information about the molecular weight and structure of a compound. nih.gov

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-resolution mass spectrometry (HRMS) is essential for the unambiguous confirmation of the molecular formula of "Benzoic acid, 3,5-dimercapto-". By measuring the mass-to-charge ratio with high accuracy, HRMS can distinguish between compounds with the same nominal mass but different elemental compositions. asdlib.org This is particularly important for confirming the presence of two sulfur atoms in the molecule. Techniques like electrospray ionization (ESI) are commonly used to generate ions of the molecule for analysis. nih.gov

Hyphenated Techniques (e.g., GC-MS for Derivatized Products)

Hyphenated techniques, which combine a separation method with mass spectrometry, are powerful tools for analyzing complex mixtures. asdlib.orgomicsonline.orgijprajournal.com For "Benzoic acid, 3,5-dimercapto-", which is not sufficiently volatile for direct gas chromatography (GC) analysis, derivatization is necessary. colostate.edujfda-online.comsigmaaldrich.com

The active hydrogens in the thiol and carboxylic acid groups can be replaced with less polar moieties, such as trimethylsilyl (B98337) (TMS) groups. colostate.edu The resulting derivatized product is more volatile and thermally stable, making it suitable for GC-MS analysis. nih.govmdpi.com GC-MS allows for the separation of the derivatized "Benzoic acid, 3,5-dimercapto-" from any impurities or byproducts, with the mass spectrometer providing identification of each separated component. ijprajournal.com This is particularly useful for monitoring the progress of a synthesis reaction or for quality control of the final product.

Chromatographic Methods for Analysis and Purity Assessment

Chromatographic techniques are fundamental for the separation, identification, and quantification of components in a mixture.

High-Performance Liquid Chromatography (HPLC) for Purity Monitoring and Separation of Byproducts

High-performance liquid chromatography (HPLC) is a cornerstone technique for the analysis and purity assessment of non-volatile compounds like "Benzoic acid, 3,5-dimercapto-". ekb.egupb.roresearchgate.net Reversed-phase HPLC, using a nonpolar stationary phase (like C18) and a polar mobile phase, is a common mode for separating benzoic acid derivatives. sielc.comzodiaclifesciences.comhelixchrom.com

An HPLC method for "Benzoic acid, 3,5-dimercapto-" would typically involve a C18 column and a mobile phase consisting of a mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and an aqueous buffer (e.g., water with a small amount of acid like trifluoroacetic acid or phosphoric acid to suppress ionization of the carboxylic acid group). sielc.comhelixchrom.com A UV detector is commonly used for detection, as the benzene ring of the benzoic acid moiety absorbs UV light. researchgate.net

By developing a suitable HPLC method, the purity of a "Benzoic acid, 3,5-dimercapto-" sample can be accurately determined by quantifying the area of the main peak relative to the total area of all peaks. ekb.eg This method is also highly effective for separating and identifying potential byproducts from the synthesis, such as starting materials or side-reaction products. researchgate.netsielc.com The high sensitivity and resolution of HPLC make it an invaluable tool for quality control in the production of this compound. nih.gov

Table 3: Typical HPLC Parameters for Benzoic Acid Analysis

ParameterCondition
ColumnC18, 5 µm, 4.6 x 250 mm
Mobile PhaseAcetonitrile:Water:Phosphoric Acid
DetectionUV at 254 nm
Flow Rate1.0 mL/min

Note: These are general parameters and would require optimization for the specific analysis of "Benzoic acid, 3,5-dimercapto-". ekb.eg

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is a straightforward and efficient analytical technique widely employed for monitoring the progress of organic reactions. sigmaaldrich.commerckmillipore.com It allows for the rapid, qualitative assessment of the presence of starting materials, intermediates, and products in a reaction mixture. fbanks.info In the synthesis of Benzoic acid, 3,5-dimercapto-, for instance, from precursors such as 3,5-dinitrobenzoic acid or methyl 3,5-dihydroxybenzoate (B8624769), TLC is an invaluable tool to determine reaction completion.

The principle of separation in TLC is based on the differential partitioning of components between a stationary phase (typically silica (B1680970) gel or alumina (B75360) coated on a plate) and a mobile phase (a solvent or solvent mixture). fbanks.info The separation is influenced by the polarity of the compounds. For the synthesis of Benzoic acid, 3,5-dimercapto-, a typical stationary phase would be silica gel 60 F254. The choice of mobile phase is critical and is determined empirically; a common system for benzoic acid derivatives involves a mixture of a non-polar solvent like toluene (B28343) or hexane (B92381) and a more polar solvent like ethanol (B145695) or ethyl acetate (B1210297) to achieve optimal separation. sigmaaldrich.commerckmillipore.com

During the reaction, small aliquots of the mixture are spotted on the TLC plate alongside the starting material. As the reaction progresses, the spot corresponding to the starting material diminishes in intensity, while a new spot corresponding to the product appears and intensifies. The product, Benzoic acid, 3,5-dimercapto-, containing a polar carboxylic acid group and two thiol groups, is expected to be more polar than many of its precursors (e.g., an ester or a nitro-substituted analog). Consequently, it will have a stronger affinity for the polar silica gel stationary phase and will travel a shorter distance up the plate, resulting in a lower Retention Factor (R_f) value. Visualization is typically achieved under UV light at 254 nm, where the aromatic rings absorb and appear as dark spots against the fluorescent background of the plate. sigmaaldrich.com

Table 1: Illustrative TLC Monitoring Data for a Hypothetical Synthesis This interactive table provides a hypothetical example of TLC data for monitoring the synthesis of Benzoic acid, 3,5-dimercapto-.

Compound Function Expected Polarity Hypothetical R_f Value* Observation
Precursor (e.g., Methyl 3,5-bis(acetylthio)benzoate) Starting Material Low 0.75 Spot diminishes over time
Benzoic acid, 3,5-dimercapto- Product High 0.30 Spot appears and intensifies

*Based on a hypothetical silica gel plate with a Toluene/Ethanol 9:1 (v/v) mobile phase. merckmillipore.com

Thermal Analysis

Differential Scanning Calorimetry (DSC) for Polymorphism and Crystal Form Characterization

Differential Scanning Calorimetry (DSC) is a powerful thermal analysis technique used to investigate the thermal properties of materials, including melting, crystallization, and solid-state transitions. It is particularly crucial for identifying and characterizing polymorphism—the ability of a solid material to exist in multiple crystalline forms. ul.ie Different polymorphs of a compound can exhibit distinct physical properties, and DSC provides quantitative data on their thermal behavior. researchgate.net

In a DSC experiment, the difference in heat flow required to increase the temperature of a sample and a reference is measured as a function of temperature. When the sample undergoes a thermal transition, such as melting, it is observed as an endothermic peak on the DSC thermogram. The onset temperature of this peak corresponds to the beginning of melting, the peak temperature is the point of maximum heat absorption, and the area under the peak is proportional to the enthalpy of fusion (ΔH_fus). researchgate.net

While specific DSC data for Benzoic acid, 3,5-dimercapto- is not extensively documented, the analysis of its potential polymorphs would follow established principles. For example, studies on isomers like 3,5-dihydroxybenzoic acid and 3,5-dinitrobenzoic acid have revealed the existence of multiple polymorphs, each with a unique melting point and enthalpy of fusion identified by DSC. researchgate.netresearchgate.net A monotropic system is one where one polymorph is always more stable than the other, whereas an enantiotropic system involves a reversible transition between forms at a specific temperature. ul.iesigmaaldrich.com DSC can help elucidate these relationships by analyzing thermograms from different heating and cooling cycles.

Table 2: Hypothetical DSC Data for Two Polymorphs of Benzoic Acid, 3,5-dimercapto- This interactive table presents a hypothetical comparison of thermal properties for two potential crystal forms of Benzoic acid, 3,5-dimercapto-, illustrating how DSC can differentiate them.

Parameter Polymorph I (Hypothetical) Polymorph II (Hypothetical) Significance
Melting Onset (T_onset) 175 °C 182 °C Indicates the start of melting for each distinct crystal form.
Melting Peak (T_peak) 178 °C 185 °C Represents the temperature of maximum melting rate.
Enthalpy of Fusion (ΔH_fus) 28 kJ/mol 32 kJ/mol Reflects the energy required to melt the crystal lattice; differences indicate different lattice energies.

Thermogravimetric Analysis (TGA) for Thermal Stability of Derivatives and Complexes

Thermogravimetric Analysis (TGA) is an analytical technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is an essential tool for determining the thermal stability and decomposition profile of compounds, including derivatives and coordination complexes of Benzoic acid, 3,5-dimercapto-. core.ac.uk

When a sample is heated in a TGA instrument, it may undergo decomposition, leading to a loss of mass. The resulting TGA curve plots the percentage of mass remaining against temperature. The derivative of this curve (DTG) shows the rate of mass loss and helps to precisely identify the temperatures at which the most significant decomposition events occur. researchgate.net

For metal complexes of Benzoic acid, 3,5-dimercapto-, TGA can provide detailed information about their composition and thermal stability. A typical TGA thermogram for a hydrated metal complex would show an initial mass loss at lower temperatures (e.g., < 150 °C), corresponding to the removal of water of crystallization. Subsequent mass loss stages at higher temperatures indicate the decomposition of the organic ligand and the eventual formation of a stable residue, often a metal oxide or metal sulfide. scirp.orgresearchgate.netresearchgate.net The temperature at which decomposition begins is a key indicator of the complex's thermal stability. Studies on complexes of related ligands, such as hydroxybenzoates or dinitrobenzoates, show multi-step decomposition pathways that can be elucidated with TGA. researchgate.netmdpi.com

Table 3: Hypothetical TGA Decomposition Data for a Dihydrate Zinc(II) Complex of Benzoic Acid, 3,5-dimercapto- [Zn(C₇H₄O₂S₂)₂·2H₂O] This interactive table outlines a plausible multi-step thermal decomposition pathway for a metal complex of Benzoic acid, 3,5-dimercapto-, as would be determined by TGA.

Decomposition Step Temperature Range (°C) Mass Loss (Observed %) Mass Loss (Calculated %) Evolved Species
1. Dehydration 80 - 140 ~7.8% 7.6% 2 H₂O
2. Ligand Decomposition (Part 1) 250 - 380 ~39.2% 39.3% C₇H₄O₂S (Fragment)
3. Ligand Decomposition (Part 2) 380 - 550 ~35.8% 35.5% C₇H₄O₂S (Fragment)

| Final Residue | > 550 °C | ~17.2% | 17.6% | ZnS (Zinc Sulfide) |

Reactivity and Reaction Mechanisms of Benzoic Acid, 3,5 Dimercapto

Thiol-Disulfide Redox Chemistry

The thiol groups of 3,5-dimercaptobenzoic acid are readily interconverted with disulfide species, a cornerstone of its redox chemistry. This process is fundamental in various chemical and biological systems for functions ranging from protein folding to redox signaling. nih.gov The core reaction is the thiol-disulfide exchange, which can proceed through either direct substitution or oxidation-mediated pathways. nih.gov

The kinetics of thiol-disulfide exchange are complex and influenced by several factors. The reaction typically follows an SN2-type mechanism where a nucleophilic thiolate anion (RS⁻) attacks one of the sulfur atoms of a disulfide bond (R'-S-S-R'). This forms a transient, linear trisulfide-like transition state. nih.gov

The rate of these reactions is strongly dependent on the concentration of the thiolate anion, which is in turn governed by the pH of the solution and the pKₐ of the thiol. nih.gov The rate constants for a range of thiolate-disulfide interchange reactions can be effectively modeled by Brønsted-type equations, which correlate the reaction rate with the pKₐ values of the nucleophilic thiol, the central disulfide group, and the leaving group. harvard.eduresearchgate.net A representative Brønsted relation for the reduction of a disulfide by a thiolate anion (RS⁻) shows a coefficient (βnuc) of approximately 0.5, indicating a moderate sensitivity of the reaction rate to the basicity of the attacking thiolate. harvard.eduresearchgate.net

Table 1: Factors Influencing Thiol-Disulfide Exchange Kinetics
FactorEffect on Reaction RateMechanism
pHIncreases with higher pH (up to a point)Higher pH increases the concentration of the more nucleophilic thiolate anion. nih.gov
Thiol pK&#8330;Complex; involves a trade-offA lower pK&#8330; increases the thiolate concentration at a given pH, but higher pK&#8330; correlates with greater intrinsic nucleophilicity of the thiolate. nih.govmaastrichtuniversity.nl
Steric HindranceDecreases rateBulky groups near the thiol or disulfide can impede the approach of the nucleophile. harvard.edu
SolventRates are significantly faster in polar aprotic solvents (e.g., DMSO, DMF) than in water. harvard.eduWater can solvate the thiolate anion through hydrogen bonding, reducing its nucleophilicity. harvard.edu

The reactivity of the thiol groups in 3,5-dimercaptobenzoic acid is critically dependent on their protonation state. The unprotonated thiol (R-SH) is a weak nucleophile, whereas its conjugate base, the thiolate anion (R-S⁻), is a significantly stronger nucleophile. nih.govnih.gov The equilibrium between the thiol and thiolate forms is determined by the thiol's acid dissociation constant (pKₐ) and the pH of the medium, as described by the Henderson-Hasselbalch equation. maastrichtuniversity.nl

Low pKₐ: A lower pKₐ means the thiol is more acidic and a higher fraction of it will exist in the reactive thiolate form at a given pH (e.g., physiological pH ~7.4). maastrichtuniversity.nl

High pKₐ: A higher pKₐ is correlated with a higher electron density on the sulfur atom, which increases the intrinsic nucleophilicity of the thiolate anion itself. maastrichtuniversity.nl

Nucleophilic Pathways Involving Thiol Groups

As potent nucleophiles, the thiolate anions of 3,5-dimercaptobenzoic acid readily react with a variety of electron-deficient species, known as electrophiles. nih.govnih.gov

The deprotonated thiol groups (thiolates) of 3,5-dimercaptobenzoic acid are soft nucleophiles that will preferentially react with soft electrophiles. nih.govnih.gov This reactivity is fundamental to many of its applications, such as in the formation of self-assembled monolayers or in bioconjugation chemistry. The reaction generally proceeds via a nucleophilic substitution (e.g., SN2) or a Michael addition pathway. nih.gov

Common electrophiles that react with thiols include:

Alkyl Halides: Thiolates react with primary and secondary alkyl halides in a classic SN2 reaction to form thioethers.

α,β-Unsaturated Carbonyls: Thiolates undergo conjugate (Michael) addition to compounds like maleimides or acrylates.

Epoxides: The thiolate attacks one of the carbon atoms of the epoxide ring, leading to its opening and the formation of a β-hydroxy thioether.

The high nucleophilicity of sulfur makes thiolates more reactive than their oxygen analogs (alkoxides) in SN2 reactions, often with less competition from elimination reactions. chemistrysteps.com

Electrophilic Pathways Involving Carboxylic Acid Group

The carboxylic acid group of 3,5-dimercaptobenzoic acid can participate in electrophilic reactions, primarily through the carbonyl carbon, which bears a partial positive charge. openochem.org However, the hydroxyl group (-OH) is a poor leaving group, so direct nucleophilic attack on the carbonyl carbon is generally unfavorable. libretexts.org The reactivity of the carboxylic acid must typically be enhanced by converting the hydroxyl group into a better leaving group. This is the basis for the synthesis of carboxylic acid derivatives. libretexts.orgucalgary.ca

This process is known as nucleophilic acyl substitution . masterorganicchemistry.comlibretexts.orgvanderbilt.edu The general mechanism involves two steps:

Addition: The nucleophile attacks the electrophilic carbonyl carbon, breaking the C=O π-bond and forming a tetrahedral intermediate. vanderbilt.edu

Elimination: The tetrahedral intermediate collapses, reforming the C=O π-bond and expelling the leaving group. masterorganicchemistry.com

Common transformations involving the carboxylic acid group include:

Esterification: In the presence of an acid catalyst, the carboxylic acid reacts with an alcohol to form an ester (Fischer esterification). The acid catalyst protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon. saskoer.ca

Amide Formation: Direct reaction with an amine is difficult as it results in an acid-base reaction. libretexts.org However, in the presence of a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC), the hydroxyl group is activated, allowing the amine to attack and form an amide. libretexts.org

Acyl Chloride Formation: Reagents like thionyl chloride (SOCl₂) or oxalyl chloride convert the carboxylic acid into a highly reactive acyl chloride. libretexts.org The acyl chlorosulfite intermediate formed during the reaction contains an excellent leaving group. libretexts.org

The reactivity of carboxylic acid derivatives towards nucleophilic acyl substitution generally follows the order: Acyl chloride > Acid anhydride > Ester ≈ Carboxylic Acid > Amide. ucalgary.cayoutube.com

Radical Chemistry and Environmental Transformations (e.g., Hydroxyl Radical Interactions)

Aromatic thiols can participate in radical reactions, often initiated by the homolytic cleavage of the S-H bond to form a thiyl radical (RS•). nih.gov These radicals can then engage in various transformations, such as addition to unsaturated bonds (thiol-ene reactions). wikipedia.org

In environmental contexts, the reaction with highly reactive oxygen species like the hydroxyl radical (•OH) is a significant transformation pathway. While specific data for 3,5-dimercaptobenzoic acid is limited, studies on benzoic acid provide a strong model for its behavior. The reaction of benzoic acid with •OH can proceed via two main pathways: rsc.orgnih.govrsc.org

Addition: The hydroxyl radical adds to the aromatic ring, forming a hydroxycyclohexadienyl radical intermediate. This is typically the dominant pathway. The addition can occur at the ortho, meta, or para positions relative to the carboxyl group. rsc.orgnih.gov

Hydrogen Abstraction: The hydroxyl radical can abstract a hydrogen atom from the C-H bonds of the aromatic ring or, less commonly, from the carboxylic acid group. rsc.org

Theoretical studies on benzoic acid show that the total reaction rate constant with •OH radicals is significant, and that addition reactions are kinetically favored over hydrogen abstraction. nih.govresearchgate.net The rate constants are influenced by the medium (gas vs. aqueous phase) and the protonation state of the carboxylic acid (benzoate is more reactive than benzoic acid). rsc.orgrsc.org For 3,5-dimercaptobenzoic acid, the thiol groups would also be susceptible to attack, likely leading to the formation of thiyl radicals. rsc.orgrsc.orgresearchgate.net

Table 2: Calculated Rate Constants for the Reaction of Benzoic Acid (BA) and Benzoate (B1203000) (BZ) with Hydroxyl Radicals (•OH)
ReactantPhaseTotal Rate ConstantReference
Benzoic AcidGas Phase1.28 × 10⁻¹⁰ cm³ per molecule per s rsc.org
Benzoic AcidAqueous Phase1.03 × 10⁹ M⁻¹ s⁻¹ rsc.org
BenzoateAqueous Phase4.66 × 10⁹ M⁻¹ s⁻¹ rsc.org
Benzoic AcidAtmospheric Water Droplets2.35 × 10⁻¹¹ cm³ per molecule per s nih.govresearchgate.net

Kinetic and Mechanistic Investigations

Extensive literature searches did not yield specific kinetic or mechanistic studies on "Benzoic acid, 3,5-dimercapto-". The available research primarily focuses on the mono-substituted derivative, 3-mercaptobenzoic acid, or on the general reactivity of aromatic dithiols. Therefore, a detailed discussion on the rapid reaction kinetics and validated mechanisms specifically for "Benzoic acid, 3,5-dimercapto-" cannot be provided at this time.

Stopped-Flow Spectroscopy for Rapid Reaction Kinetics

While no studies employing stopped-flow spectroscopy specifically for "Benzoic acid, 3,5-dimercapto-" were found, this technique is a powerful tool for investigating the kinetics of fast reactions in solution, typically on the millisecond timescale. For aromatic dithiols, stopped-flow spectroscopy could be utilized to monitor rapid processes such as:

Oxidation-Reduction Reactions: The reaction of the thiol groups with various oxidants could be followed by monitoring changes in the UV-Vis absorbance spectrum of the reactants or products.

Thiol-Disulfide Interchange: The kinetics of reactions with disulfides, which are crucial in biological and chemical systems, could be elucidated.

Complexation with Metal Ions: The rapid binding of the thiol groups to metal ions could be studied, providing insights into the formation of coordination complexes.

A hypothetical stopped-flow experiment to study the oxidation of "Benzoic acid, 3,5-dimercapto-" would involve rapidly mixing a solution of the compound with a solution of an oxidizing agent (e.g., hydrogen peroxide, iodine) and monitoring the change in absorbance at a specific wavelength corresponding to either the disappearance of the reactant or the appearance of the disulfide product over time. The resulting kinetic traces would then be fitted to appropriate rate laws to determine reaction rate constants.

Validation of Proposed Mechanisms with Experimental Data

In the absence of specific experimental data for "Benzoic acid, 3,5-dimercapto-", any proposed reaction mechanism would be purely speculative and based on the known chemistry of other aromatic dithiols. Generally, the reactivity of the thiol groups would be influenced by the electron-withdrawing nature of the carboxylic acid group and the steric environment of the benzene (B151609) ring.

For a proposed mechanism to be validated, a combination of experimental techniques would be necessary:

Kinetic Studies: As discussed, stopped-flow spectroscopy could provide rate constants and the dependence of the reaction rate on reactant concentrations, temperature, and pH. This data is fundamental for postulating a plausible reaction mechanism.

Product Analysis: Techniques such as High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy would be essential to identify the products of the reaction under various conditions. The nature of the products provides direct evidence for the chemical transformations occurring.

Isotope Labeling Studies: Using isotopically labeled reactants (e.g., deuterium or sulfur-34) can help trace the path of atoms throughout the reaction, providing crucial details about bond-breaking and bond-forming steps.

Computational Modeling: Density Functional Theory (DFT) and other computational methods can be used to model the potential energy surface of the reaction, calculate the energies of proposed intermediates and transition states, and compare these theoretical predictions with experimental kinetic data.

Without such dedicated experimental and computational studies on "Benzoic acid, 3,5-dimercapto-", any discussion of its reaction mechanisms remains in the realm of analogy to related compounds.

Analogues and Comparative Chemical Studies of Benzoic Acid, 3,5 Dimercapto

Structure-Reactivity Correlations with Substituted Benzoic Acids

The acidity of a substituted benzoic acid, quantified by its acid dissociation constant (pKa), is a sensitive measure of how substituents on the aromatic ring influence the stability of the carboxylate anion. Electron-withdrawing groups generally increase acidity (lower pKa) by delocalizing the negative charge of the conjugate base, whereas electron-donating groups decrease acidity (higher pKa) by intensifying the negative charge. pharmaguideline.comopenstax.org

The introduction of one or more mercapto (-SH) groups to the benzoic acid structure significantly alters its acidity. The thiol group exhibits a dual electronic nature: it is weakly electron-withdrawing through the inductive effect due to sulfur's electronegativity relative to carbon, and it is electron-donating via the resonance effect, where sulfur's lone pairs can delocalize into the aromatic π-system. The net effect depends on the substituent's position relative to the carboxyl group.

When comparing 3,5-dimercaptobenzoic acid with its monomercapto counterparts, a clear trend in acidity emerges. Thiosalicylic acid (2-mercaptobenzoic acid) is the strongest acid in this group. Its enhanced acidity is a classic example of the "ortho-effect," where steric hindrance between the ortho-substituent and the carboxyl group forces the -COOH group out of the plane of the benzene (B151609) ring. libretexts.org This twisting inhibits resonance between the carboxyl group and the ring, which in turn increases the acidity.

In contrast, the thiol groups in 3,5-dimercaptobenzoic acid are in the meta positions. At this position, the electron-donating resonance effect of the thiol groups does not extend to the carboxylate group, making the electron-withdrawing inductive effect more dominant. The presence of two such inductive groups enhances the acidity compared to unsubstituted benzoic acid. The predicted pKa of 3,5-dimercaptobenzoic acid (3.70) is lower than that of benzoic acid (pKa ≈ 4.20), indicating it is a stronger acid. guidechem.comoup.com It is also more acidic than 4-mercaptobenzoic acid (pKa ≈ 4.05), where the para-thiol group has a stronger resonance-donating effect that slightly counteracts its inductive-withdrawing effect, resulting in weaker acidity compared to the 3,5-disubstituted analogue.

Compound NameStructurepKa ValueReference
Benzoic acid, 3,5-dimercapto-C7H6O2S23.70 ± 0.10 (Predicted) guidechem.com
Thiosalicylic Acid (2-Mercaptobenzoic Acid)C7H6O2S3.50 oup.com
4-Mercaptobenzoic AcidC7H6O2S4.05 ± 0.10 (Predicted)
Benzoic AcidC7H6O24.19 gwu.edu

Comparing 3,5-dimercaptobenzoic acid with other 3,5-disubstituted analogues reveals the distinct electronic influence of the thiol group relative to methyl (-CH3) and hydroxyl (-OH) groups.

3,5-Dimethylbenzoic Acid: The two methyl groups at the meta positions act as electron-donating groups primarily through an inductive effect. This effect increases the electron density on the carboxylate anion, destabilizing it and making the acid weaker than benzoic acid. Its predicted pKa of 4.08 is higher than that of 3,5-dimercaptobenzoic acid, reflecting the net electron-withdrawing nature of two meta-thiol groups compared to the electron-donating nature of two meta-methyl groups.

3,5-Dihydroxybenzoic Acid: The hydroxyl group, much like the thiol group, has a dual electronic nature. It is strongly electron-withdrawing inductively but electron-donating through resonance. At the meta position, the inductive effect dominates. Consequently, the two hydroxyl groups in 3,5-dihydroxybenzoic acid increase its acidity relative to benzoic acid, with a pKa of 4.04. oup.com This value is higher than the predicted pKa of 3,5-dimercaptobenzoic acid (3.70), suggesting that the inductive electron-withdrawing effect of two thiol groups at the meta positions is stronger than that of two hydroxyl groups. This is consistent with sulfur being in the third period, which can influence its inductive properties. Another compound, 3,5-dinitrobenzoic acid, where the strongly electron-withdrawing nitro groups are present, shows a significantly lower pKa of 2.82, highlighting the powerful effect of substituents on acidity. wikipedia.org

Compound NameSubstituentElectronic Effect at Meta PositionpKa ValueReference
Benzoic acid, 3,5-dimercapto--SHNet Inductive Withdrawal3.70 ± 0.10 (Predicted) guidechem.com
3,5-Dihydroxybenzoic Acid-OHNet Inductive Withdrawal4.04 oup.com
3,5-Dimethylbenzoic Acid-CH3Inductive Donation4.08 (Predicted)
Benzoic Acid-HReference4.19 gwu.edu
3,5-Dinitrobenzoic Acid-NO2Strong Inductive & Resonance Withdrawal2.82 wikipedia.org

Influence of Aromatic Substitution Patterns

The specific placement of substituents on the benzene ring is a critical determinant of a molecule's chemical properties. This is particularly evident when comparing the isomers of di- and mono-mercaptobenzoic acids.

The acidity of mercaptobenzoic acids varies significantly with the position of the -SH group(s). For monomercapto isomers, the acidity follows the trend: ortho > meta > para (in terms of strength).

2-Mercaptobenzoic acid (pKa = 3.50): The most acidic, due to the ortho-effect. oup.com

3-Mercaptobenzoic acid (pKa ≈ 3.95): More acidic than benzoic acid, as the inductive effect of the meta-thiol group withdraws electron density and stabilizes the conjugate base.

4-Mercaptobenzoic acid (pKa ≈ 4.05): The least acidic of the three isomers. While the inductive effect is present, the electron-donating resonance effect from the para position partially counteracts it, leading to less stabilization of the conjugate base compared to the meta isomer.

For dimercapto isomers, a similar logic applies. The predicted pKa for 3,4-dimercaptobenzoic acid is approximately 3.80, which is slightly less acidic than 3,5-dimercaptobenzoic acid (pKa ≈ 3.70). guidechem.comchemicalbook.com This subtle difference can be attributed to the combined electronic effects. In the 3,5-isomer, both thiol groups exert an additive inductive-withdrawing effect from the meta positions. In the 3,4-isomer, one group is meta (inductive withdrawal) and the other is para (inductive withdrawal and resonance donation). The partial cancellation from the para-thiol's resonance effect likely makes the 3,4-isomer a slightly weaker acid than the 3,5-isomer. Studies on mercaptobenzoic acid isomers have also noted that steric hindrance can influence properties such as the formation and stability of gold nanoclusters, with ortho-isomers showing the greatest steric effects. acs.org

Electronic and Steric Effects on Chemical Behavior

The chemical behavior of 3,5-dimercaptobenzoic acid is governed by the interplay of electronic effects transmitted through the aromatic ring and the steric environment created by the substituents.

The electronic landscape of 3,5-dimercaptobenzoic acid is defined by the push-and-pull of electrons by its functional groups.

Carboxylate Group (-COOH/-COO⁻): The carboxylic acid group is strongly electron-withdrawing, both inductively and through resonance. This effect deactivates the benzene ring toward electrophilic substitution, directing incoming electrophiles to the meta position relative to itself (positions 2, 4, and 6). libretexts.org

Thiol Groups (-SH): The two thiol groups at the 3 and 5 positions primarily influence the molecule's acidity.

Inductive Effect (-I): Sulfur is more electronegative than the sp² carbon of the benzene ring, leading to a weak withdrawal of electron density from the ring through the sigma bonds. This -I effect helps to stabilize the negative charge that develops on the carboxylate group upon deprotonation, thereby increasing the acidity of the molecule compared to unsubstituted benzoic acid.

Resonance Effect (+R): The lone pairs of electrons on the sulfur atoms can be delocalized into the π-system of the benzene ring. This +R effect donates electron density to the ring. However, for a meta-substituent, this resonance delocalization does not directly reach the carboxyl group. Therefore, the inductive effect is the primary electronic interaction influencing the acidity from the meta position.

The combination of two meta-thiol groups results in a significant, additive inductive withdrawal of electron density from the ring carbons adjacent to the carboxyl group. This electronic pull stabilizes the benzoate (B1203000) anion, explaining why 3,5-dimercaptobenzoic acid is a moderately stronger acid than benzoic acid and its other 3,5-disubstituted analogues like the dihydroxy and dimethyl variants.

Steric Hindrance from Bulky Substituents

In the study of analogues of Benzoic acid, 3,5-dimercapto-, the introduction of bulky substituents at positions flanking the reactive functional groups—namely the thiol (-SH) and carboxylic acid (-COOH) moieties—can significantly influence the molecule's chemical reactivity and physical properties. This phenomenon, known as steric hindrance, arises from the spatial arrangement of atoms within a molecule, where large substituent groups can impede the approach of reactants to a reaction site or alter the preferred conformation of the molecule.

The concept of steric hindrance is well-documented in substituted benzoic acids. For instance, in 2,6-disubstituted benzoic acid derivatives, the presence of bulky groups ortho to the carboxylic acid forces the -COOH group to twist out of the plane of the benzene ring. This disruption of coplanarity inhibits resonance between the carboxyl group and the aromatic ring. A significant consequence of this is an increase in the acidity of the carboxylic acid. This is because the carboxylate anion, formed upon deprotonation, is stabilized as the destabilizing resonance effect of the phenyl ring on the carboxylate is diminished.

While direct analogues of Benzoic acid, 3,5-dimercapto- with bulky substituents are not extensively reported in publicly available literature, the principles observed in related structures, such as 2,6-disubstituted benzoic acids, provide a strong basis for predicting their behavior. The introduction of bulky groups, for example, tert-butyl groups, at the 3- and 5- positions of the benzoic acid ring would place these substituents ortho to the two mercapto groups. This arrangement is expected to create a sterically crowded environment around the sulfur atoms.

This steric congestion would likely have several consequences for the chemical reactivity of the mercapto groups. For example, their ability to act as nucleophiles or to coordinate with metal centers could be significantly diminished. The bulky substituents would physically obstruct the approach of electrophiles or metal ions to the sulfur atoms. Similarly, the rate of reactions involving the thiol groups, such as disulfide bond formation or alkylation, would be expected to decrease due to the increased activation energy required for the reactants to overcome the steric barrier.

The following table presents data on the acidity of benzoic acid and some of its ortho-substituted derivatives, illustrating the impact of steric hindrance on the carboxylic acid group. This "ortho-effect" serves as a valuable model for understanding the potential effects of bulky substituents in analogues of Benzoic acid, 3,5-dimercapto-.

CompoundpKaComment
Benzoic acid4.20Reference compound with no ortho substituents.
2-Methylbenzoic acid3.91The ortho-methyl group provides steric hindrance, increasing acidity.
2,6-Dimethylbenzoic acid3.21Two ortho-methyl groups cause significant steric hindrance, leading to a substantial increase in acidity. stackexchange.com
2-Chlorobenzoic acid2.94The ortho-chloro substituent increases acidity due to both inductive and steric effects.
2,6-Dichlorobenzoic acid1.58Significant steric and inductive effects from two ortho-chloro substituents result in a very strong acid. nih.gov

Emerging Research Applications in Materials Science and Analytical Chemistry

Catalysis and Sensing Applications

The dual functionality of 3,5-dimercaptobenzoic acid, combining the metal-binding affinity of thiols with the versatile reactivity of a carboxylic acid, opens up exciting possibilities in catalysis and chemical sensing.

Development of Catalysts based on its Coordination Chemistry

The thiol and carboxylic acid groups in 3,5-dimercaptobenzoic acid are excellent ligands for metal ions, suggesting its potential in creating sophisticated coordination polymers and metal-organic frameworks (MOFs). nih.govnih.gov While direct catalytic studies on 3,5-dimercaptobenzoic acid are limited, research on similar molecules provides a strong foundation for its potential. For instance, coordination polymers constructed from dicarboxylic acid linkers have demonstrated catalytic activity in reactions like the Knoevenagel condensation. nih.gov

The two thiol groups in 3,5-dimercaptobenzoic acid can chelate to a single metal center or bridge different metal ions, leading to the formation of stable and intricate three-dimensional structures. nih.gov These structures can possess porous architectures with well-defined active sites, a key feature for heterogeneous catalysts. The carboxylic acid group can either participate in the coordination of the metal center or remain as a functional group within the framework, available for further chemical modifications.

Metal-organic frameworks incorporating dithiolene ligands have been investigated for their electrocatalytic activity, for example, in the hydrogen evolution reaction. nsf.gov The incorporation of both cobalt and iron centers into dithiolene-based MOFs has been explored to modulate their catalytic performance. nsf.gov Similarly, MOFs with thiol-equipped linkers have been shown to effectively take up metal ions like palladium(II), creating active sites for heterogeneous catalysis. cityu.edu.hk The ability to precisely control the coordination environment around the metal center by using ligands like 3,5-dimercaptobenzoic acid is crucial for designing catalysts with high activity and selectivity.

Table 1: Potential Catalytic Applications based on Analogous Compounds

Catalytic ApplicationRelevant Analogous Compound(s)Potential Role of 3,5-Dimercaptobenzoic Acid
Knoevenagel CondensationPyridine-dicarboxylic acidsFormation of catalytically active coordination polymers.
Hydrogen Evolution ReactionDithiolene-based MOFsCreation of stable MOFs with tunable metal centers.
Heterogeneous CatalysisThiol-equipped MOFsAnchoring of catalytically active metal nanoparticles.

Fabrication of Electrochemical Sensors and Biosensors

The ability of thiol groups to form strong covalent bonds with gold and other metal surfaces makes aromatic dithiols like 3,5-dimercaptobenzoic acid ideal candidates for the fabrication of self-assembled monolayers (SAMs) on electrodes. nih.govnih.gov These SAMs provide a stable and well-defined interface for the development of electrochemical sensors and biosensors.

Research on dithiolated derivatives of 3,5-dihydroxybenzyl alcohol has demonstrated the formation of stable SAMs on gold surfaces. These SAMs have been successfully used to immobilize antibodies for the label-free detection of the tumor marker, prostate-specific antigen (PSA), with a detection limit of 9 ng/mL. nih.gov The presence of two thiol groups in 3,5-dimercaptobenzoic acid could lead to a more robust and stable attachment to the electrode surface compared to monothiols. The carboxylic acid group provides a convenient handle for the covalent attachment of biorecognition elements such as enzymes, antibodies, or nucleic acids. nih.govnih.gov

Furthermore, gold nanoparticles functionalized with thiol-containing molecules are widely used in the development of colorimetric and electrochemical biosensors. nih.govresearchgate.netnih.govmdpi.comrsc.org The aggregation or dispersion of these functionalized nanoparticles in the presence of an analyte can lead to a detectable signal. The dithiocarbamate (B8719985) groups in some chelating resins have been used to modify screen-printed electrodes for the detection of heavy metal ions like mercury. corrosion-protection.ru The two thiol groups of 3,5-dimercaptobenzoic acid could be used to cap gold nanoparticles, while the carboxylic acid group could be used to attach specific recognition elements, leading to highly sensitive and selective biosensors.

Electrochemical Materials

The unique electronic and chemical properties of sulfur-containing organic compounds make them promising materials for various electrochemical applications, including energy storage and conducting polymers.

Use in Energy Storage Devices

Organosulfur compounds are being actively investigated as cathode materials for next-generation rechargeable lithium batteries, particularly lithium-sulfur (Li-S) batteries. nih.govrsc.orgacs.orgpku.edu.cnresearchgate.net These compounds can undergo reversible cleavage and formation of sulfur-sulfur bonds during the charge-discharge process, offering high theoretical capacities. nih.gov

While elemental sulfur cathodes suffer from issues like the dissolution of polysulfide intermediates (the "shuttle effect") and low conductivity, organosulfur compounds can mitigate these problems. pku.edu.cn The organic framework in molecules like 3,5-dimercaptobenzoic acid can be tailored to control the electrochemical reaction pathway and suppress the shuttle effect. pku.edu.cn The presence of two thiol groups could potentially lead to the formation of polymeric sulfur chains upon oxidation, which can be confined within the electrode structure.

Moreover, organosulfur compounds can be used as electrolyte additives to protect the lithium metal anode by forming a stable solid electrolyte interphase (SEI). nih.govpku.edu.cn The specific capacity and energy of lithium-organosulfur batteries are competitive with those of conventional lithium-ion batteries. nih.gov The development of organosulfur-inorganic hybrid materials is another promising direction to enhance battery performance. nih.gov

Table 2: Comparison of Potential Performance in Li-S Batteries

Cathode MaterialKey AdvantagesPotential Challenges
Elemental SulfurHigh theoretical capacityPolysulfide shuttle effect, low conductivity
3,5-Dimercaptobenzoic Acid (Hypothetical) Suppression of shuttle effect, tunable redox potentialLower sulfur content compared to elemental sulfur
Organosulfur PolymersImproved stability, reduced polysulfide dissolutionLower theoretical capacity than elemental sulfur

Development of Conducting Polymers (e.g., PEDOT hybrids)

Conducting polymers are a class of organic materials with tunable electrical and optical properties. researchgate.netrsc.orgjchemrev.comossila.com Poly(3,4-ethylenedioxythiophene):polystyrene sulfonate (PEDOT:PSS) is one of the most widely used conducting polymers due to its high conductivity, transparency, and processability. ossila.comnih.govmdpi.comnanotexnology.com

The incorporation of functional molecules into conducting polymer matrices can enhance their properties and introduce new functionalities. Thiol-ene chemistry has been used to synthesize functionalized monomers for conducting polymers with tunable solubility, surface chemistry, and morphology. mdpi.comresearchgate.net The thiol groups of 3,5-dimercaptobenzoic acid could potentially be used to create cross-linked networks within a conducting polymer matrix, improving its mechanical stability.

Furthermore, the carboxylic acid group can be used to improve the dispersibility of the conducting polymer in aqueous solutions or to anchor other functional components. Free-standing composite films have been fabricated by combining thiol-ene-based polymers with PEDOT:PSS, resulting in materials with high transparency and stable electrical conductivity. nih.govmdpi.comnanotexnology.com Such composites have potential applications in flexible electronics and optoelectronic devices. mdpi.com

Corrosion Inhibition Studies

Organic compounds containing heteroatoms like sulfur and nitrogen are effective corrosion inhibitors for various metals and alloys, particularly in acidic environments. corrosion-protection.runih.govbohrium.comrsc.orgresearchgate.net These molecules adsorb onto the metal surface, forming a protective barrier that slows down the corrosion process. corrosion-protection.ru

The effectiveness of an organic inhibitor is closely related to its chemical structure. corrosion-protection.ru Aromatic compounds, especially those with electron-donating groups, tend to show good corrosion inhibition properties. nsf.gov The presence of sulfur atoms in the form of thiol groups is particularly beneficial, as sulfur can form strong coordinate bonds with metal surfaces. researchgate.net

Mechanism of Adsorption on Metal Surfaces

The adsorption of 3,5-dimercaptobenzoic acid onto metal surfaces is predominantly driven by the strong affinity of its thiol (-SH) groups for various metals, particularly noble metals like gold and copper, as well as other metals like iron. This interaction leads to the formation of a self-assembled monolayer (SAM), a highly ordered molecular film formed spontaneously upon immersion of a metal substrate into a solution containing the molecule.

The primary mechanism is chemisorption, where a strong, covalent-like bond is formed between the sulfur atoms of the thiol groups and the metal surface atoms. This sulfur-metal bond is the anchoring point for the entire molecule. Due to the presence of two thiol groups at the meta positions of the benzene (B151609) ring, the molecule can adsorb in several ways:

Bidentate Adsorption: Both thiol groups can bind to the metal surface, creating a highly stable, chelating-like attachment. This mode of binding provides a stronger anchor and greater surface stability compared to analogous molecules with only a single thiol group.

Bridging Adsorption: A single molecule can bridge two different surface sites or even nanoparticles, a property useful in the construction of networked nanomaterials.

The carboxylic acid (-COOH) group also plays a crucial role in the organization of the monolayer. While the thiol groups anchor the molecule, the carboxylic acid moiety can influence the orientation and packing density of the molecules on the surface through intermolecular hydrogen bonding between adjacent molecules. This results in a more densely packed and ordered film. The terminal carboxylic acid groups also modify the surface properties, imparting a hydrophilic and acidic character to the metal substrate.

Functional GroupType of InteractionRole in Adsorption
Thiol (-SH) ChemisorptionPrimary anchor, forms strong sulfur-metal bonds.
Thiol (-SH) ChemisorptionSecondary anchor, enables stable bidentate binding.
Carboxylic Acid (-COOH) Intermolecular Hydrogen BondingInfluences packing, orientation, and stability of the monolayer.
Aromatic Ring van der Waals forces (π-π stacking)Contributes to the stability and density of the packed monolayer.

Formation of Protective Layers

The self-assembled monolayers formed by 3,5-dimercaptobenzoic acid create a robust physical barrier on the metal surface, which is highly effective for corrosion inhibition. nih.govrsc.org This protective layer isolates the underlying metal from direct contact with corrosive environments, such as acidic or saline solutions. nih.gov

The effectiveness of this protective film is attributed to several factors:

Strong Surface Adhesion: The chemisorption of the two thiol groups ensures the layer is strongly and durably attached to the metal.

Dense Molecular Packing: The rigid benzene rings, combined with intermolecular hydrogen bonding via the carboxylic acid groups, promote the formation of a tightly packed, quasi-crystalline monolayer. This dense structure significantly hinders the diffusion of corrosive agents like water, oxygen, and chloride ions to the metal surface.

Hydrophobic Barrier (Aromatic Core): While the terminal carboxyl groups are hydrophilic, the packed array of aromatic rings forms a relatively hydrophobic barrier that helps to repel water.

Research on similar organic compounds containing sulfur and aromatic systems has consistently shown their ability to form protective adsorbed layers on metals like mild steel and copper, acting as effective corrosion inhibitors. nih.govnih.gov The mechanism involves the inhibitor molecules attaching to the metal surface through either chemical or physical adsorption, creating a film that shields the metal from the aggressive medium. nih.govnih.gov The presence of multiple functional groups in 3,5-dimercaptobenzoic acid makes it a particularly strong candidate for forming a highly effective and stable protective layer.

Advanced Reagents in Chemical Synthesis

In the realm of chemical synthesis, molecules that offer multiple reactive sites on a stable scaffold are invaluable. These "building blocks" are fundamental components used to construct larger, more complex molecular architectures with specific functions. Benzoic acid, 3,5-dimercapto- is an exemplary trifunctional building block, providing chemists with three distinct points for chemical modification.

Building Blocks for Complex Organic Molecules

As a versatile building block, 3,5-dimercaptobenzoic acid offers a platform for synthesizing complex organic molecules through sequential and selective reactions at its three functional groups.

The carboxylic acid group can undergo standard transformations such as esterification, amidation, or reduction to an alcohol, allowing for the attachment of a wide variety of molecular fragments.

The two thiol groups can be alkylated to form thioethers, oxidized to form disulfide bonds (which can be reversible), or used in thiol-ene "click" chemistry reactions.

The rigid benzene ring acts as a scaffold, holding these functional groups in a defined spatial relationship (120° apart). This geometric constraint is crucial for creating molecules with specific shapes and functionalities, which is a key principle in fields like medicinal chemistry and materials science. By using this compound, chemists can precisely control the architecture of the final product.

Precursors for Supramolecular Assemblies

Supramolecular chemistry involves the construction of large, ordered structures from smaller molecular components, often through coordination bonds between organic "linkers" and metal ions. These structures include coordination polymers and metal-organic frameworks (MOFs). mdpi.com Aromatic multicarboxylic acids are extensively used as building blocks for designing and fabricating these advanced materials. mdpi.com

Benzoic acid, 3,5-dimercapto- is an ideal candidate for a precursor or "linker" in such assemblies. Its trifunctional nature allows it to bind to multiple metal centers simultaneously, facilitating the formation of extended one-, two-, or three-dimensional networks. acs.orgrsc.org

The deprotonated carboxylate group is a classic coordinating group for a vast range of metal ions.

The thiol groups can also strongly coordinate to various metal ions, particularly softer metals.

The specific geometry of the molecule, with coordinating groups at the 1, 3, and 5 positions, is particularly well-suited for creating porous frameworks with high symmetry and stability. nih.govmpg.de While direct synthesis of MOFs from 3,5-dimercaptobenzoic acid is an emerging area, the principles established with analogous linkers like pyridine-3,5-dicarboxylic acid and 3,5-dihydroxy benzoic acid derivatives demonstrate its significant potential. nih.govacs.orgrsc.org The resulting supramolecular structures could have applications in gas storage, catalysis, and chemical sensing.

Feature of 3,5-dimercaptobenzoic acidRole as a Supramolecular PrecursorExample from Analogous Compounds
Rigid Aromatic Core Provides structural stability and predictable geometry to the final assembly.Benzene-1,3,5-triyl-tribenzoic acid used to form 2D honeycomb networks. mpg.de
Trifunctional Coordinating Sites Enables cross-linking and formation of 3D frameworks by binding to multiple metal ions.Pyridine-3,5-dicarboxylic acid used to create diverse coordination polymers. acs.orgrsc.org
Defined Geometry (1,3,5-substitution) Directs the formation of specific network topologies and pore structures.Derivatives of 3,5-dihydroxy benzoic acid used to assemble lanthanide coordination polymers. nih.gov

Research Challenges and Future Directions for Benzoic Acid, 3,5 Dimercapto

Addressing Synthetic Limitations and Scale-Up

The synthesis of 3,5-dimercaptobenzoic acid, while established, presents notable challenges that currently limit its widespread availability and application. Classical synthetic routes often begin with 3,5-dinitrobenzoic acid, involving a multi-step process of reduction to the diamine, followed by diazotization and subsequent reaction with a sulfur-containing reagent. More contemporary methods start from precursors like methyl 3,5-dihydroxybenzoate (B8624769). nih.gov

A common modern synthesis involves a three-step process that can be mechanistically challenging. nih.gov One documented procedure begins with the conversion of methyl 3,5-dihydroxybenzoate to methyl 3,5-bis(dimethylcarbamoylthio)benzoate, which is then heated in diphenyl ether to induce a Newman-Kwart rearrangement. rsc.org The final step is a hydrolysis reaction using potassium hydroxide (B78521) in diethylene glycol at elevated temperatures (around 105°C). rsc.orgnih.gov

These synthetic pathways highlight several key limitations:

Harsh Reaction Conditions: The use of high temperatures and strong bases can lead to side reactions and complicate purification.

Sensitivity to Oxidation: The thiol groups are highly susceptible to oxidation, necessitating the stringent use of inert atmospheres (like nitrogen or argon) throughout the synthesis and workup, which can be difficult to maintain on a large scale. nih.govutupub.fi

Purification Challenges: Removing by-products and ensuring the high purity required for sensitive applications like nanoparticle functionalization and MOF synthesis can be demanding.

Future research must focus on developing more efficient, scalable, and sustainable synthetic routes. This could involve exploring novel catalytic methods for direct C-H or C-X thiolation of the benzoic acid ring, investigating milder reaction conditions, and designing continuous flow processes that offer better control over reaction parameters and potentially minimize oxidation.

Challenge Description Potential Future Direction
Oxidation Sensitivity Thiol groups are easily oxidized to disulfides, requiring strict inert atmosphere conditions. nih.govutupub.fiDevelopment of syntheses with in-situ thiol protection/deprotection strategies or flow chemistry to minimize exposure to oxygen.
Harsh Conditions High temperatures and strong bases are often required, particularly for hydrolysis steps. rsc.orgExploration of enzymatic or milder catalytic hydrolysis methods.
Multi-Step Synthesis Current routes are often lengthy, reducing overall yield and increasing cost. nih.govDesigning more convergent synthetic pathways or novel C-S bond formation reactions to reduce step count.
Scalability Maintaining inert conditions and managing heat transfer for large-scale production is difficult.Process optimization and engineering studies, including the adaptation of syntheses for industrial-scale reactors.

Exploring Novel Coordination Architectures and MOF Functionalities

The dual functionality of 3,5-dimercaptobenzoic acid, with its carboxylate group and two thiol linkers, makes it an excellent candidate for constructing complex coordination polymers and metal-organic frameworks (MOFs). The thiol groups can coordinate strongly to soft metal ions, while the carboxylate can bind to a wide range of metal centers.

Research has shown that this linker can be used to create unique structures. For instance, a receptor incorporating 3,5-dimercaptobenzoic acid has been shown to coordinate sulfate (B86663) anions in aqueous solutions. rptu.de Furthermore, its reaction with silver sulfate (Ag2SO4) can lead to the formation of a three-dimensional metal-organic framework. rptu.de

Despite this potential, the exploration of MOFs and coordination polymers based on 3,5-dimercaptobenzoic acid is still in its early stages. Future research should focus on:

Systematic Exploration of Metal Nodes: Investigating the coordination of this linker with a wide variety of metal ions (e.g., Au, Ag, Cd, Hg, Cu, Zn) to create new framework topologies.

Functional MOFs: Designing MOFs with specific functionalities, such as porosity for gas storage and separation, catalytic activity derived from either the metal nodes or the thiol groups, and sensing capabilities for environmental pollutants or biological molecules.

Post-Synthetic Modification: Utilizing the reactive thiol groups within a pre-formed MOF structure for post-synthetic modification, allowing for the introduction of new functional groups and the tuning of the framework's properties.

Developing Advanced Computational Models for Complex Interactions

The behavior of 3,5-dimercaptobenzoic acid in complex systems, such as dynamic combinatorial libraries (DCLs) or when adsorbed onto nanoparticle surfaces, is governed by a delicate balance of covalent and non-covalent interactions. Predicting and understanding this behavior is a significant challenge where computational modeling can provide invaluable insights.

Efforts have been made to model systems containing this molecule. For example, a computational model was developed to predict the chloroform/water partition coefficients for compounds within a DCL that included 3,5-dimercaptobenzoic acid, although the model's applicability was limited by the size of the training data set. acs.org Additionally, density functional theory (DFT) methods are commonly used to help assign vibrational modes in Surface-Enhanced Raman Scattering (SERS) spectra, which is crucial for interpreting data from sensors that use this molecule. rsc.org

Future computational work should aim to:

Improve Force Fields: Develop and refine force fields that can accurately model the behavior of sulfur-containing aromatic molecules and their interactions with metal surfaces and ions.

Model Dynamic Systems: Create robust models to simulate the equilibrium of DCLs, predicting the distribution of species and how it is influenced by external templates or environmental conditions. researchgate.net

Predict Spectroscopic Properties: Enhance the accuracy of DFT and other quantum chemical methods to predict SERS spectra, which would aid in the design of new SERS-based sensors with improved sensitivity and selectivity.

Expanding Analytical Methodologies for Trace Analysis and In-Situ Studies

A significant application of 3,5-dimercaptobenzoic acid is in the field of SERS-based sensing. Its ability to act as both a Raman reporter molecule and an agent to induce the controlled aggregation of gold or silver nanoparticles makes it particularly effective. rsc.org This aggregation creates SERS "hotspots," leading to massive signal enhancement.

This compound has been successfully used to create robust SERS nanoprobes for measuring pH. science.gov These probes have demonstrated the ability to report pH across the physiological range (approximately pH 4.0 to 8.0) with high reproducibility. rsc.orgnih.gov A key application of this technology has been the in-situ imaging of pH distribution within the cytoplasm of human induced pluripotent stem cells (hiPSCs). rsc.orgscience.gov

However, there are still challenges and opportunities for expansion:

Broadening the Sensing Range: A current limitation is that no single SERS indicator, including 3,5-dimercaptobenzoic acid, can cover the entire pH range. nih.gov Future work could involve co-functionalizing nanoparticles with multiple reporters or developing new derivatives of this molecule with different pKa values.

Improving Sensitivity for Trace Analysis: While SERS is inherently sensitive, pushing the detection limits to the single-molecule level for various analytes remains a goal. This requires optimizing nanoparticle design and aggregation control.

Multiplexed Sensing: Developing methodologies where these nanoprobes can simultaneously report on multiple parameters (e.g., pH and the presence of a specific biomolecule) in situ.

Application in Complex Media: Validating and adapting these analytical methods for use in complex matrices such as environmental water samples, food products, and clinical diagnostics.

Analytical Application Key Finding Future Direction
SERS pH Nanosensor Acts as both an aggregation agent and a pH reporter, enabling pH measurement in living cells. rsc.orgDevelop sensors with a wider pH sensing range and enhanced stability in complex biological media. nih.gov
Dynamic Combinatorial Chemistry Used as a building block in DCLs, with product distribution analyzed by HPLC. utupub.firesearchgate.netDevelop real-time, in-situ analytical methods (e.g., NMR, mass spectrometry) to monitor library equilibration.
Anion Recognition Incorporated into molecular containers for the coordination of anions like sulfate. rptu.deDesign sensor systems based on this recognition for the trace analysis of specific anions in environmental samples.

Interdisciplinary Research Opportunities

The unique properties of 3,5-dimercaptobenzoic acid position it at the intersection of several scientific disciplines, opening up numerous opportunities for collaborative research.

Chemistry and Materials Science: The design and synthesis of novel MOFs and coordination polymers with tailored properties for catalysis, gas separation, and chemical sensing. rptu.de

Nanotechnology and Cell Biology: The development of advanced SERS-based nanoprobes for real-time, quantitative imaging of cellular microenvironments. rsc.orgresearchgate.net This could provide deeper insights into cellular processes, disease progression, and the mechanisms of drug action.

Supramolecular and Systems Chemistry: Utilizing this compound in DCLs to discover new receptors for biologically important molecules or to develop adaptive materials that can respond to environmental stimuli. nih.govutupub.fi

Environmental Science and Analytical Chemistry: Creating highly sensitive and selective sensors for the detection of heavy metal ions (which bind to thiols) or specific anions in environmental monitoring and remediation efforts. rptu.de

By fostering collaboration across these fields, the scientific community can overcome the current challenges and unlock the full potential of this remarkable chemical compound.

Q & A

Q. Why do computational models sometimes fail to predict the acidity (pKa) of 3,5-dimercapto-benzoic acid’s thiol groups?

  • Methodological Answer : Solvent and relativistic effects are often underestimated. Improve accuracy by including explicit solvent molecules in DFT simulations and using relativistic pseudopotentials for sulfur. Experimental validation via potentiometric titration in D2 _2O (measuring pH with a deuterium electrode) resolves discrepancies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.